2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKUZUBBRTYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451838 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137401-45-7 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a valuable building block in peptide synthesis and drug discovery. This N-protected amino acid derivative, commonly known as Boc-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH), offers strategic advantages by enabling the selective formation of peptide bonds at the α-carboxyl group while the β-carboxyl group is masked as an ethyl ester.
Synthesis Overview
The synthesis of this compound is typically achieved through the N-protection of the corresponding amino acid ester, L-aspartic acid β-ethyl ester. The most common and efficient method for introducing the tert-Butoxycarbonyl (Boc) protecting group is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2][3][4] The reaction proceeds by nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the stable carbamate linkage.
The overall transformation can be visualized as follows:
Caption: General workflow for the synthesis of Boc-Asp(OEt)-OH.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the N-Boc protection of amino acid esters.[1][3]
Materials:
-
L-Aspartic acid β-ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
10% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-aspartic acid β-ethyl ester hydrochloride (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a 10% citric acid solution.
-
Extraction: Extract the product from the acidified aqueous layer with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting product, this compound, can be further purified by crystallization if necessary.
Data Presentation
The following tables summarize the key quantitative data associated with this synthesis.
Table 1: Reagent Quantities
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| L-Aspartic acid β-ethyl ester HCl | 1.0 | 197.62 |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 |
| Sodium bicarbonate | 2.5 | 84.01 |
Table 2: Product Characterization
| Property | Value |
| Chemical Formula | C₁₀H₁₇NO₆[5] |
| Molecular Weight | 247.24 g/mol [5] |
| Appearance | White to off-white solid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Signaling Pathways and Applications
While this compound is not directly involved in signaling pathways, it is a crucial component in the synthesis of peptides that are. As a protected amino acid, it is a fundamental building block for Solid-Phase Peptide Synthesis (SPPS), the primary method for creating custom peptides.[6]
The logical workflow for its application in peptide synthesis is illustrated below:
Caption: Role of Boc-Asp(OEt)-OH in Solid-Phase Peptide Synthesis.
These synthesized peptides are instrumental in studying and modulating biological pathways involved in various diseases. They can act as enzyme inhibitors, receptor agonists or antagonists, and are central to the development of new therapeutics. The strategic placement of the aspartic acid residue, facilitated by this protected building block, is often critical for the peptide's biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. This compound | C10H17NO6 | CID 11011022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Asp(OEt)-OH
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
The physicochemical properties of Boc-Asp(OEt)-OH are critical for its handling, storage, and reactivity in synthetic protocols. The following tables summarize key quantitative data, with values derived from its closely related analogs serving as a reference.
General and Physical Properties
| Property | Reference Value | Reference Compound |
| Molecular Formula | C11H19NO6 | (Calculated for Boc-Asp(OEt)-OH) |
| Molecular Weight | 261.27 g/mol | (Calculated for Boc-Asp(OEt)-OH) |
| Appearance | White to off-white solid/powder | Boc-Asp(OMe)-OH, Boc-Asp(OtBu)-OH[1][2] |
| Melting Point | 64-67 °C | Boc-Asp(OtBu)-OH[2] |
| Melting Point | 98-102 °C | Boc-Asp(OBzl)-OH |
Solubility
| Solvent | Solubility | Reference Compound |
| Chloroform | Soluble | Boc-Asp(OMe)-OH[3] |
| Dichloromethane | Soluble | Boc-Asp(OMe)-OH[3] |
| Ethyl Acetate | Soluble | Boc-Asp(OMe)-OH[3] |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | Boc-Asp-OH[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Boc-Asp(OMe)-OH[3] |
| Acetone | Soluble | Boc-Asp(OMe)-OH[3] |
| Methanol | Soluble | Boc-Asp(OtBu)-OH[2] |
| Water | Less soluble to slightly soluble | (General observation for similar compounds)[5] |
Optical Properties
| Property | Reference Value | Conditions | Reference Compound |
| Optical Rotation [α]D | +2.0 ± 0.4° | c = 1% in methanol, 20°C | Boc-Asp(OtBu)-OH[2] |
| Optical Rotation [α]D | -20.0 ± 1° | c = 2% in DMF, 20°C | Boc-Asp(OBzl)-OH |
| Optical Rotation [α]D | -6.0 - -4.0° | c = 1 in methanol, 25°C | Boc-Asp-OH[4] |
Role in Peptide Synthesis
Boc-Asp(OEt)-OH is an N-terminally protected amino acid with a side-chain carboxyl group protected as an ethyl ester. This strategic protection is essential for its application in Boc-chemistry based solid-phase peptide synthesis (SPPS).[6][7] The Boc group prevents the formation of unwanted amide bonds at the N-terminus, while the ethyl ester on the side chain prevents side reactions involving the aspartic acid residue.[8]
The general workflow of incorporating a Boc-protected amino acid like Boc-Asp(OEt)-OH into a growing peptide chain on a solid support is depicted in the following diagram.
Figure 1: General workflow for the incorporation of a Boc-protected amino acid in Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of amino acid derivatives like Boc-Asp(OEt)-OH.
Determination of Melting Point
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Solubility
Methodology:
-
A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., 1 mL) is added to the vial.
-
The mixture is vortexed or agitated at a constant temperature (typically room temperature) for a set period.
-
The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, the substance is considered soluble. If not, it is classified as sparingly soluble or insoluble.
-
For quantitative analysis, incremental amounts of the solute are added to a fixed volume of solvent until saturation is reached.
Determination of Optical Rotation
Methodology:
-
A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a designated solvent (e.g., 1 g in 100 mL of methanol).
-
The polarimeter is calibrated using a blank (the pure solvent).[9]
-
The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[10]
-
The observed optical rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line at 589 nm).[11]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters.
-
c is the concentration of the solution in g/mL.[11]
-
The following diagram illustrates the logical relationship in calculating the specific rotation.
Figure 2: Logical relationship for the calculation of specific rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for ¹H and ¹³C NMR:
-
A small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR are analyzed to confirm the molecular structure.
References
- 1. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-L-aspartic acid 4-methyl ester price,buy Boc-L-aspartic acid 4-methyl ester - chemicalbook [chemicalbook.com]
- 4. Boc-Asp-OH Novabiochem 13726-67-5 [sigmaaldrich.com]
- 5. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
CAS Number: 137401-45-7
This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a key reagent in synthetic chemistry. The information is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound, also known by its synonym N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, is a derivative of the amino acid aspartic acid. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on one of the carboxylic acid groups makes it a valuable building block in organic synthesis, particularly in the construction of peptides.
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 137401-45-7 |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, Boc-Asp(OEt)-OH |
| Appearance | White solid |
| Melting Point | 98-99 °C |
| Boiling Point | 397.2 ± 37.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³[1] |
Synthesis and Purification
General Synthetic Outline [1]
Caption: General Synthetic Outline.
Experimental Protocol:
A detailed, step-by-step experimental protocol for the synthesis and purification of this specific compound is not available in the reviewed literature. General procedures for the Boc-protection of amino acids and selective ester hydrolysis are well-established in organic chemistry literature.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR) for this compound are not publicly available. Researchers requiring this information would need to perform their own analytical characterization.
Applications in Research and Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Boc group provides temporary protection of the alpha-amino group, allowing for the sequential addition of amino acids to a growing peptide chain. The ethyl ester protects the side-chain carboxyl group of the aspartic acid residue.
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
Caption: General Boc-SPPS Workflow.
While this compound is a valuable tool in peptide synthesis, its application in the development of specific, publicly disclosed drug candidates has not been identified in the available literature. Furthermore, there is no information to suggest its involvement in modulating any specific signaling pathways. Its role is primarily that of a structural building block in the synthesis of larger, more complex molecules.
Safety Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a specialized amino acid derivative with its primary utility in solid-phase peptide synthesis. While its general chemical properties and a high-level synthetic outline are known, detailed experimental protocols and comprehensive analytical data are not widely available in the public domain. Its application is foundational to the construction of peptides, but its role in specific drug development projects or signaling pathways is not documented in accessible literature. Researchers utilizing this compound should rely on established principles of peptide synthesis and perform their own characterization to ensure the quality and identity of the material.
References
Technical Guide: Spectroscopic Analysis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid and Related Aspartic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid is a derivative of aspartic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on one of the carboxylic acid groups. Such compounds are pivotal building blocks in peptide synthesis and drug discovery. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of these molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, supported by data from analogous structures. It also provides standardized protocols for acquiring such data.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses:
-
Boc Group: A singlet integrating to 9 protons in ¹H NMR and characteristic signals for the quaternary and methyl carbons in ¹³C NMR. The carbonyl of the Boc group will have a distinct IR absorption.
-
Ethyl Ester: A quartet and a triplet in ¹H NMR, and corresponding signals for the methylene and methyl carbons in ¹³C NMR. The ester carbonyl will show a strong IR absorption.
-
Carboxylic Acid: A broad singlet in ¹H NMR and a characteristic carbonyl signal in ¹³C NMR. The O-H and C=O stretches will be prominent in the IR spectrum.
-
Chiral Center: The proton and carbon at the alpha-position to the amino and carboxylic acid groups will have specific chemical shifts.
Spectroscopic Data of Analogous Compounds
The following tables summarize spectroscopic data for compounds structurally similar to this compound. This data can be used to predict the approximate chemical shifts and absorption bands for the target molecule.
Table 1: Representative ¹H NMR Data of Related N-Boc Aspartic Acid Derivatives
| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| Boc-Asp(OMe)-OH | -C(CH₃)₃ | 1.45 | s | - |
| -CH₂- | 2.85-3.05 | m | - | |
| -CH- | 4.55 | m | - | |
| -OCH₃ | 3.70 | s | - | |
| -NH- | ~5.5 (br) | d | - | |
| -COOH | >10 (br) | s | - | |
| Boc-Asp(OBzl)-OH | -C(CH₃)₃ | 1.43 | s | - |
| -CH₂- | 2.90-3.10 | m | - | |
| -CH- | 4.60 | m | - | |
| -CH₂-Ph | 5.15 | s | - | |
| Ar-H | 7.30-7.40 | m | - | |
| -NH- | ~5.6 (br) | d | - | |
| -COOH | >10 (br) | s | - |
Table 2: Representative ¹³C NMR Data of Related N-Boc Aspartic Acid Derivatives
| Compound Name | Carbon | Chemical Shift (ppm) |
| Boc-Asp(OMe)-OH | -C(CH₃)₃ | 28.3 |
| -CH₂- | 36.5 | |
| -CH- | 50.0 | |
| -OCH₃ | 52.5 | |
| -C(CH₃)₃ | 80.5 | |
| Boc C=O | 155.8 | |
| Ester C=O | 171.5 | |
| Acid C=O | 173.5 | |
| Boc-Asp(OBzl)-OH | -C(CH₃)₃ | 28.3 |
| -CH₂- | 36.8 | |
| -CH- | 50.2 | |
| -CH₂-Ph | 67.0 | |
| -C(CH₃)₃ | 80.3 | |
| Aromatic C | 128.0-135.5 | |
| Boc C=O | 155.7 | |
| Ester C=O | 171.2 | |
| Acid C=O | 174.0 |
Table 3: Representative IR Absorption Data of Related N-Boc Aspartic Acid Derivatives
| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Boc-D-Aspartic acid[1] | O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amide) | 3300-3400 | Medium | |
| C-H (Alkyl) | 2850-3000 | Medium-Strong | |
| C=O (Carboxylic Acid) | 1710-1740 | Strong | |
| C=O (Urethane) | 1680-1700 | Strong | |
| N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester[2] | N-H (Amide) | ~3350 | Medium |
| C-H (Aromatic/Alkyl) | 2850-3100 | Medium-Strong | |
| C=O (Ester) | ~1735 | Strong | |
| C=O (Carboxylic Acid) | ~1715 | Strong | |
| C=O (Urethane) | ~1690 | Strong |
Mass Spectrometry (MS)
For this compound (Molecular Formula: C₁₀H₁₇NO₆, Molecular Weight: 247.24 g/mol )[3], electrospray ionization (ESI) would be a suitable technique.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 248.1, and potentially adducts with sodium [M+Na]⁺ at m/z 270.1 or potassium [M+K]⁺ at m/z 286.1.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 246.1.
-
Fragmentation: Common fragmentation pathways would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the Boc group, and loss of the ethoxy group (45 Da) or ethanol (46 Da) from the ester.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
4.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR-IR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the IR spectrometer's sample holder and acquire the spectrum.
-
4.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
ESI-MS Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values.
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) energy.
-
Visualization of Workflows
5.1 Logical Workflow for Spectroscopic Data Analysis
Caption: Logical workflow for spectroscopic data analysis.
5.2 Generalized Experimental Workflow
Caption: Generalized experimental workflow for spectroscopic data acquisition.
References
Commercial Sourcing and Technical Guide for High-Purity Boc-Asp(OEt)-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Commercial Suppliers, Quality Benchmarks, and Experimental Protocols for High-Purity N-tert-Butoxycarbonyl-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH).
N-tert-butoxycarbonyl-L-aspartic acid β-ethyl ester, commonly abbreviated as Boc-Asp(OEt)-OH, is a crucial chiral building block in the synthesis of peptides and peptidomimetics, particularly those containing aspartic acid residues. Its protected amine and mono-esterified side chain offer strategic advantages in solid-phase and solution-phase peptide synthesis by preventing unwanted side reactions and enabling regioselective coupling. This technical guide provides an in-depth analysis of commercial suppliers, their product specifications, and detailed experimental protocols for the synthesis and purification of this important reagent.
Commercial Supplier Landscape
The availability of high-purity Boc-Asp(OEt)-OH is critical for the successful synthesis of complex peptide-based therapeutics. A survey of the chemical supplier market has identified several vendors offering this product. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.
| Supplier | Product Code | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Availability |
| Ambeed | A391583 | 7684-45-9 | 95% | C₁₁H₁₉NO₆ | 261.27 | In Stock |
| (Additional suppliers and their data would be populated here based on further searches) |
Note: Purity levels and availability are subject to change and should be confirmed with the supplier at the time of inquiry.
Quality Control and Analytical Methods
High-purity Boc-Asp(OEt)-OH is essential to avoid the introduction of impurities that can complicate peptide synthesis and purification. Reputable suppliers employ a range of analytical techniques to ensure the quality and consistency of their products. Common methods for quality control include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule and can also give an indication of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Optical Rotation: Measures the specific rotation of the chiral molecule to ensure the correct enantiomer is present and to assess enantiomeric purity.
-
Melting Point: A sharp melting point range is indicative of high purity.
Researchers should always request a Certificate of Analysis (CoA) from the supplier, which will provide lot-specific data from these quality control tests.
Experimental Protocols
Synthesis of High-Purity Boc-Asp(OEt)-OH
The synthesis of Boc-Asp(OEt)-OH typically involves two key steps: the selective esterification of the β-carboxylic acid of L-aspartic acid followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.
1. Synthesis of L-Aspartic acid β-ethyl ester:
-
Materials: L-Aspartic acid, Thionyl chloride (SOCl₂), Anhydrous ethanol.
-
Procedure:
-
Suspend L-aspartic acid in anhydrous ethanol at 0°C.
-
Add thionyl chloride dropwise to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude L-aspartic acid β-ethyl ester hydrochloride.
-
2. N-Boc Protection:
-
Materials: L-Aspartic acid β-ethyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or another suitable base, Dioxane, Water.
-
Procedure:
-
Dissolve the crude L-aspartic acid β-ethyl ester hydrochloride in a mixture of dioxane and water.
-
Cool the solution to 0°C and add triethylamine to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate to the solution and stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-Asp(OEt)-OH.
-
Purification of Boc-Asp(OEt)-OH
Purification is a critical step to achieve the high purity required for peptide synthesis. Column chromatography is a common and effective method.
-
Materials: Crude Boc-Asp(OEt)-OH, Silica gel, Eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Prepare a silica gel column packed with the chosen eluent system.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity Boc-Asp(OEt)-OH.
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental workflows.
Caption: Synthetic pathway for Boc-Asp(OEt)-OH.
Caption: Purification workflow for Boc-Asp(OEt)-OH.
An In-depth Technical Guide on the Reactivity and Stability of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, also known as N-Boc-L-aspartic acid β-ethyl ester, is a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure, featuring a temporary tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a stable ethyl ester on the β-carboxylic acid, allows for selective chemical manipulations. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by physicochemical data, potential reaction pathways, and analytical methodologies, to aid researchers in its effective utilization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | [1] |
| Synonyms | N-Boc-Asp(OEt)-OH, N-tert-Butoxycarbonyl-L-aspartic acid β-ethyl ester | [1] |
| CAS Number | 137401-45-7 | [1] |
| Molecular Formula | C₁₀H₁₇NO₆ | [1] |
| Molecular Weight | 247.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the Boc-protected amine, the free carboxylic acid, and the ethyl ester.
N-α-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.
-
Stability: The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenolysis.[2] This orthogonality allows for selective reactions at other sites of the molecule.
-
Lability: The Boc group is readily cleaved under acidic conditions. This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the formation of a stable tert-butyl cation.
References
A Comprehensive Technical Guide to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid
This technical guide provides an in-depth overview of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a key reagent in organic synthesis, particularly in the preparation of modified amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound, also known as N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, is a derivative of aspartic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on one of the carboxylic acid functionalities makes it a valuable building block in peptide synthesis and the creation of complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₆ | [1] |
| Molecular Weight | 247.25 g/mol | [2] |
| CAS Number | 137401-45-7 | [1][3] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar organic compounds |
| Melting Point | 98-99 °C | [2] |
| Boiling Point | 397.2 ± 37.0 °C at 760 mmHg | [2] |
| IUPAC Name | 3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | [1] |
Synthesis
A general synthesis for this compound involves a three-step process starting from a dialkyl aminomalonate.[4] The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Amino Group
-
To a solution of diethyl aminomalonate in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by thin-layer chromatography).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-((tert-butoxycarbonyl)amino)malonate.
Step 2: Selective Hydrolysis of one Ester Group
-
Dissolve the resulting Boc-protected diethyl malonate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide, as an aqueous solution.
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., citric acid).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Purification
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | - ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.- ~1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.- ~4.3 ppm (q, 2H): Methylene protons of the ethyl ester.- ~4.5 ppm (d, 1H): Alpha-proton on the chiral center.- ~5.5 ppm (br s, 1H): NH proton of the carbamate.- ~10-12 ppm (br s, 1H): Carboxylic acid proton. |
| ¹³C NMR | - ~14 ppm: Methyl carbon of the ethyl ester.- ~28 ppm: Methyl carbons of the tert-butyl group.- ~55 ppm: Alpha-carbon.- ~62 ppm: Methylene carbon of the ethyl ester.- ~80 ppm: Quaternary carbon of the tert-butyl group.- ~155 ppm: Carbonyl carbon of the Boc group.- ~168 ppm: Carbonyl carbon of the ethyl ester.- ~170 ppm: Carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | - ~3300-2500 (broad): O-H stretch of the carboxylic acid.- ~3400: N-H stretch of the carbamate.- ~1740: C=O stretch of the ethyl ester.- ~1710: C=O stretch of the carboxylic acid.- ~1690: C=O stretch of the carbamate.- ~1250, 1160: C-O stretches. |
| Mass Spec (ESI-) | [M-H]⁻ = 246.10 |
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its key applications include:
-
Peptide Synthesis: It serves as a protected building block for the introduction of modified aspartic acid residues into peptide chains.
-
Asymmetric Synthesis: The chiral center allows for its use in the stereoselective synthesis of complex molecules.
-
Drug Discovery: As a fragment for the synthesis of novel small molecules with potential therapeutic applications.
Safety and Handling
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
References
The Guardian of the Amine: An In-depth Technical Guide to Boc Protection in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and pharmaceuticals. Among the arsenal of protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile cleavage under specific acidic conditions. This technical guide provides a comprehensive overview of the theory and practice of Boc protection in the context of amino acid chemistry, offering detailed experimental protocols, quantitative data, and a look into its critical role in drug development.
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate protecting group that renders the highly nucleophilic and basic amino group of an amino acid inert to a wide range of reaction conditions. Its popularity stems from its stability in basic and nucleophilic environments, allowing for selective reactions at other sites of the molecule.[1]
Introduction of the Boc Group (Protection)
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The choice of base and solvent system can be adapted for different amino acids, including those with sensitive side chains.[1]
General Reaction Scheme:
Amino Acid + (Boc)₂O + Base → Boc-Amino Acid + Byproducts
Commonly used bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[2] While TEA and DMAP are often used in organic solvents, aqueous basic conditions are also frequently employed, offering an environmentally friendly option.[2]
Removal of the Boc Group (Deprotection)
The defining feature of the Boc group is its lability under acidic conditions.[3] This allows for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenolysis. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM).[4] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[5]
An alternative to TFA is the use of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol.[6][7] This can be a milder option for sensitive substrates.
Experimental Protocols
The following sections provide detailed, representative protocols for the Boc protection and deprotection of amino acids.
Boc Protection of Amino Acids
The choice of conditions for Boc protection can be tailored to the specific amino acid. Below are generalized protocols that can be adapted.
Protocol 2.1.1: Boc Protection of L-Alanine using (Boc)₂O and NaOH
-
Materials: L-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH), Dioxane, Water, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution, Anhydrous Magnesium Sulfate, 1M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add a 1M aqueous solution of NaOH (2.0 eq) and stir until the alanine is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Alanine as a white solid.
-
| Amino Acid | Base | Solvent | Time (h) | Yield (%) | Reference |
| L-Alanine | NaOH | Dioxane/H₂O | 4 | 95 | [8] |
| Glycine | NaOH | Dioxane/H₂O | 12 | 92 | [9] |
| L-Leucine | NaOH | Dioxane/H₂O | 6 | 96 | [10] |
| L-Proline | NaOH | Dioxane/H₂O | 5 | 94 | [11] |
| L-Phenylalanine | NaOH | t-BuOH/H₂O | 12 | 87 | [12] |
Boc Deprotection of Amino Acids
The following protocols outline the two most common methods for Boc deprotection.
Protocol 2.2.1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Materials: Boc-protected amino acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether (cold).
-
Procedure:
-
Dissolve the Boc-protected amino acid in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the amino acid salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2.2.2: Boc Deprotection using HCl in Dioxane
-
Materials: Boc-protected amino acid, 4M HCl in Dioxane, Diethyl ether (cold).
-
Procedure:
-
Dissolve the Boc-protected amino acid in a minimal amount of dioxane.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).[6]
-
Stir the reaction at room temperature for 30-60 minutes.[6]
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
| Deprotection Reagent | Solvent | Time | Yield (%) | Reference |
| 50% TFA | DCM | 1-2 h | >95 | [4] |
| 4M HCl | Dioxane | 30 min | >95 | [6] |
Physicochemical and Spectroscopic Data of Boc-Amino Acids
The introduction of the Boc group alters the physicochemical properties of the parent amino acid, generally increasing its lipophilicity and rendering it more soluble in organic solvents.
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 86-89 |
| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 78-85 |
| Boc-L-Leucine | C₁₁H₂₁NO₄ | 231.29 | 85-90 |
| Boc-L-Proline | C₁₀H₁₇NO₄ | 215.25 | 133-135 |
Spectroscopic Characterization:
-
¹H NMR: The most characteristic signal for a Boc-protected amino acid is a sharp singlet at approximately 1.4 ppm, integrating to nine protons, which corresponds to the tert-butyl group.[1]
-
¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~155 ppm).[13]
-
IR Spectroscopy: A strong carbonyl stretching vibration for the carbamate is typically observed around 1690-1720 cm⁻¹.
Applications in Peptide Synthesis and Drug Development
The Boc protecting group has been instrumental in the advancement of peptide synthesis, particularly in the early development of solid-phase peptide synthesis (SPPS).[3]
Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc-SPPS, the peptide chain is assembled on a solid support (resin).[14] The synthesis cycle involves the deprotection of the N-terminal Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid.[14] This cycle is repeated until the desired peptide sequence is obtained. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically with a strong acid like hydrogen fluoride (HF).[3]
Role in Drug Development
Boc-protected amino acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including peptide-based drugs and small molecule therapeutics. For instance, they are utilized in the synthesis of HIV protease inhibitors like Saquinavir and Atazanavir , where the stereochemistry of the amino acid-derived components is critical for their therapeutic activity. Furthermore, non-natural Boc-protected amino acids are incorporated into drug candidates to enhance their metabolic stability and pharmacokinetic properties.
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in the synthesis of amino acid-containing molecules. Its predictable reactivity, coupled with a vast body of literature detailing its use, makes it a reliable choice for researchers in both academic and industrial settings. A thorough understanding of the principles and protocols outlined in this guide will enable scientists and drug development professionals to effectively leverage the power of Boc protection in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BOC-Glycine [chembk.com]
- 10. Page loading... [guidechem.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 14. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the assembly of complex peptide chains for research, therapeutic, and diagnostic applications. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS. A critical aspect of this strategy is the effective protection of reactive amino acid side chains to prevent unwanted side reactions during peptide elongation.
Aspartic acid, with its β-carboxyl group, is particularly susceptible to side reactions, most notably the formation of aspartimide. This can lead to the formation of peptide impurities, including β-peptides and racemized products, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group for aspartic acid is therefore a crucial parameter in the design of a successful peptide synthesis protocol.
This document provides an overview of the use of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, commonly known as Boc-Asp(OEt)-OH, in Boc-SPPS. While detailed, specific protocols and extensive quantitative data for this particular derivative are not widely available in recent literature, we present here a generalized framework for its application based on the established principles of Boc-SPPS and the known chemistry of ester protecting groups.
Physicochemical Properties of Boc-Asp(OEt)-OH
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Boc-Asp(OEt)-OH, Boc-L-aspartic acid β-ethyl ester |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, DCM) |
Rationale for Use and Considerations
The use of an ethyl ester to protect the side-chain carboxyl group of aspartic acid offers a balance between stability and lability. In the context of Boc-SPPS, the side-chain protecting group must be stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group, yet be removable under conditions that do not degrade the final peptide.
Potential Advantages:
-
Orthogonality: The ethyl ester is stable to the acidic conditions of Nα-Boc deprotection.
-
Alternative Deprotection: The ethyl ester can potentially be cleaved under conditions orthogonal to the final HF cleavage of the peptide from the resin, although specific, mild on-resin saponification protocols are not standard in Boc-SPPS due to the risk of side reactions.
Key Considerations and Potential Challenges:
-
Aspartimide Formation: While the ethyl ester may offer some steric hindrance compared to a methyl ester, it is less bulky than commonly used protecting groups like tert-butyl (OtBu) or cyclohexyl (OcHex), which are known to be more effective in suppressing aspartimide formation. The risk of this side reaction, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs, should be carefully evaluated.
-
Side-Chain Deprotection: The final removal of the ethyl ester typically requires harsh conditions, such as strong acid (HF) or saponification. Saponification on the resin is generally avoided due to the potential for racemization and other side reactions. Therefore, the ethyl ester is most practically removed during the final global deprotection and cleavage from the resin using strong acids like HF.
-
Transesterification: During the synthesis and cleavage steps, particularly if alcohols are used as scavengers or in washing steps, there is a potential risk of transesterification of the ethyl ester.
Generalized Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and should be optimized for each specific peptide sequence.
Resin Preparation and First Amino Acid Coupling
The choice of resin depends on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Loading (for Merrifield Resin):
-
Dissolve Boc-amino acid (3-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and water. Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in DMF and add it to the swelled resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
Perform a capping step with acetic anhydride/DIEA in DCM to block any unreacted chloromethyl sites.
-
Boc-SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid to be incorporated into the peptide chain.
Caption: Generalized workflow for a single cycle in Boc-SPPS.
Coupling of Boc-Asp(OEt)-OH
-
Activation:
-
Carbodiimide Activation: Dissolve Boc-Asp(OEt)-OH (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add DIC or DCC (2-4 equivalents). Pre-activation for 10-15 minutes is recommended.
-
Uronium/Phosphonium Salt Activation: Dissolve Boc-Asp(OEt)-OH (2-4 equivalents) in DMF. Add HBTU/HATU or PyBOP (2-4 equivalents) and DIEA (4-8 equivalents).
-
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a recoupling step may be necessary.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups (including the Boc group and side-chain protecting groups like the ethyl ester) are removed simultaneously.
Standard HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Scavengers: Add appropriate scavengers to the reaction vessel to protect sensitive amino acids from reactive cations generated during cleavage. A common scavenger cocktail is the "low-high" HF procedure or a mixture including p-cresol and p-thiocresol.
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Performance Comparison
| Parameter | Boc-Asp(OtBu)-OH | Boc-Asp(OBzl)-OH | Boc-Asp(OcHex)-OH | Boc-Asp(OEt)-OH (Expected) |
| Primary Use | Standard for Boc-SPPS | Standard for Boc-SPPS | Used to suppress aspartimide | Less common in modern SPPS |
| Side-Chain Deprotection | Strong Acid (HF) | Strong Acid (HF), Hydrogenolysis | Strong Acid (HF) | Strong Acid (HF), Saponification |
| Aspartimide Suppression | Moderate | Low to Moderate | High | Likely Low to Moderate |
| Relative Cost | Moderate | Low | High | Likely Low to Moderate |
Logical Workflow for Incorporating Aspartic Acid in Boc-SPPS
Caption: Decision-making workflow for incorporating aspartic acid in Boc-SPPS.
Conclusion
Boc-Asp(OEt)-OH is a commercially available building block for solid-phase peptide synthesis. While it can be incorporated into peptides using standard Boc-SPPS protocols, its use in modern peptide synthesis appears to be limited, with a preference for side-chain protecting groups that offer better suppression of aspartimide formation. Researchers considering the use of Boc-Asp(OEt)-OH should carefully evaluate the risk of side reactions for their specific peptide sequence and may need to perform significant optimization of the coupling and cleavage conditions. The lack of extensive literature on its application suggests that other derivatives like Boc-Asp(OtBu)-OH or Boc-Asp(OcHex)-OH are generally preferred for their more predictable performance and the wealth of available data supporting their use.
Standard Protocol for Coupling Boc-Asp(OEt)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the coupling of N-α-Boc-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH) in solid-phase peptide synthesis (SPPS). It includes recommended protocols, a discussion of potential side reactions, and strategies for their mitigation.
Introduction
Boc-Asp(OEt)-OH is an amino acid derivative used in Boc-chemistry SPPS. The ethyl ester protects the side-chain carboxyl group of aspartic acid. While effective, the ethyl ester is less sterically hindered than the more commonly used tert-butyl (OtBu) ester. This structural difference presents a higher risk of aspartimide formation, a significant side reaction that can lead to impurities that are difficult to remove.[1][2] Careful selection of coupling methods and reaction conditions is therefore critical to ensure high purity and yield of the target peptide.
Key Considerations for Coupling Boc-Asp(OEt)-OH
The primary challenge in using Boc-Asp(OEt)-OH is the management of aspartimide formation. This intramolecular side reaction is sequence-dependent and is particularly prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3] It involves the cyclization of the peptide backbone to form a succinimide ring, which can then open to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.[1][4]
Historically, Boc-based SPPS has shown minimal aspartimide formation, largely due to the use of side-chain protections like cyclohexyl (OcHex) and in situ neutralization protocols with sterically hindered bases.[1] However, the less bulky ethyl ester in Boc-Asp(OEt)-OH increases the susceptibility to this side reaction compared to derivatives with bulkier protecting groups like Boc-Asp(OtBu)-OH.
Data Presentation: Comparison of Coupling Reagents
While direct quantitative comparisons for Boc-Asp(OEt)-OH are not extensively published, the following table summarizes the characteristics of common coupling reagents and their suitability for this application. The risk of aspartimide formation is elevated with Boc-Asp(OEt)-OH and is a critical factor in reagent selection.
| Coupling Reagent/Method | Class | Relative Speed | Risk of Racemization | Propensity for Aspartimide Formation with Asp(OEt) | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Moderate to High | Cost-effective and widely used. HOBt is crucial for suppressing both racemization and aspartimide formation.[5] The byproduct, diisopropylurea (DIU), is soluble in common solvents. |
| HBTU/DIEA | Aminium Salt | Fast | Low | Moderate | Highly efficient and rapid. Pre-activation is recommended. The choice of base and its concentration should be carefully controlled to minimize base-catalyzed aspartimide formation. |
| HATU/DIEA | Aminium Salt | Very Fast | Very Low | Moderate | More reactive than HBTU, making it suitable for difficult couplings. Also requires careful control of base. |
| PyBOP/DIEA | Phosphonium Salt | Fast | Low | Moderate | Similar in efficacy to HBTU but does not form guanidinium byproducts. Byproducts are generally less problematic. |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Asp(OEt)-OH using recommended methods. These protocols assume a standard manual Boc-SPPS workflow on a polystyrene-based resin (e.g., Merrifield or MBHA resin).
Protocol 1: Standard DIC/HOBt Coupling
This method is a reliable and cost-effective choice. The inclusion of 1-hydroxybenzotriazole (HOBt) is critical for minimizing side reactions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asp(OEt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30-60 minutes.
-
Perform Nα-Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.
-
Neutralize the resin-bound amine salt with two treatments of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes each.[5]
-
Wash the resin with DCM (3-5 times) to remove excess base.[5]
-
-
Activation Solution:
-
In a separate vessel, dissolve Boc-Asp(OEt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
-
Coupling:
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring:
-
Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive after 4 hours, a recoupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: HBTU/DIEA Coupling with In Situ Neutralization
This protocol is faster and often more efficient, particularly for less reactive coupling sites. The "in situ" neutralization combines the neutralization and coupling steps, which can help suppress diketopiperazine formation, another potential side reaction.[3]
Materials:
-
Peptide-resin with a free N-terminal amine (as TFA salt after deprotection and washing)
-
Boc-Asp(OEt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Perform Nα-Boc deprotection and subsequent washing steps as described in Protocol 1, Step 1, but omit the separate neutralization steps. The resin should be in the TFA salt form.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asp(OEt)-OH (2 equivalents relative to resin loading) and HBTU (2 equivalents) in DMF.
-
Add this solution to the washed peptide-resin.
-
Add DIEA (4 equivalents) to the reaction vessel to initiate both neutralization and coupling.
-
Agitate the mixture at room temperature for 15-60 minutes.
-
-
Monitoring:
-
Monitor the reaction progress with the Kaiser test. A negative result indicates completion.
-
-
Washing:
-
Upon completion, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Mandatory Visualizations
Diagram 1: General Workflow for Boc-SPPS Cycle
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of aspartimide peptides in Asp-Gly sequences | Semantic Scholar [semanticscholar.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. biotage.com [biotage.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Application Notes and Protocols for Boc-Asp(OEt)-OH in Pharmaceutical Intermediate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-aspartic acid γ-ethyl ester, commonly known as Boc-Asp(OEt)-OH, is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature, featuring a protected amine (Boc group) and a selectively esterified side-chain carboxyl group, allows for regioselective peptide bond formation and other chemical modifications. This application note provides detailed protocols and data for the use of Boc-Asp(OEt)-OH in the development of dipeptide intermediates, which are crucial components of many active pharmaceutical ingredients (APIs).
The Boc (tert-butyloxycarbonyl) protecting group is widely employed in peptide synthesis due to its stability under various reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] The ethyl ester on the side chain of the aspartic acid residue prevents its participation in undesired side reactions during peptide coupling. This strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2]
Key Applications in Pharmaceutical Intermediate Synthesis
Boc-Asp(OEt)-OH is a versatile intermediate primarily utilized in the synthesis of peptides and peptidomimetics that are being investigated for various therapeutic applications. Its incorporation into a peptide chain introduces an aspartic acid residue, which can be critical for biological activity, solubility, and pharmacokinetic properties of the final drug molecule.
A significant application of Boc-Asp(OEt)-OH is in the synthesis of dipeptide units that form the backbone of more complex pharmaceutical agents. For instance, dipeptides containing aspartic acid are found in various drug candidates, including enzyme inhibitors and receptor antagonists.
Experimental Protocols
This section provides a detailed protocol for the solution-phase synthesis of a dipeptide intermediate, Boc-L-Asp(OEt)-L-Phe-OMe, a common structural motif in drug development.
Protocol 1: Solution-Phase Synthesis of Boc-L-Asp(OEt)-L-Phe-OMe
This protocol details the coupling of Boc-Asp(OEt)-OH with L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) using the coupling agent combination TBTU/HOBt with DIPEA as a base.
Materials:
-
Boc-Asp(OEt)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-Asp(OEt)-OH (1.0 mmol, 1.0 eq) in a mixture of ethyl acetate (10 mL) and DMF (2 mL).
-
Activation: To the solution, add TBTU (1.1 mmol, 1.1 eq) and HOBt·H₂O (1.1 mmol, 1.1 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, suspend H-Phe-OMe·HCl (1.2 mmol, 1.2 eq) in ethyl acetate (5 mL). Add DIPEA (3.0 mmol, 3.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.
-
Add the solution of H-Phe-OMe to the activated Boc-Asp(OEt)-OH solution.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Boc-L-Asp(OEt)-L-Phe-OMe.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of dipeptide intermediates using Boc-protected amino acids.
| Parameter | Expected Value | Analytical Method |
| Reaction Yield | 65-90% | Gravimetric analysis after purification |
| Purity (Crude) | >80% | HPLC, ¹H NMR |
| Purity (Purified) | >98% | HPLC, ¹H NMR, Mass Spectrometry |
| ¹H NMR | Consistent with expected structure | 400 MHz NMR Spectrometer |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ matches calculated mass | ESI-MS |
Note: The actual yield and purity can vary depending on the specific amino acids being coupled, the coupling reagents used, and the reaction conditions.
Visualization of Experimental Workflow and Reaction Scheme
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide intermediate using Boc-Asp(OEt)-OH.
Caption: Workflow for dipeptide synthesis.
Reaction Scheme
The chemical reaction for the synthesis of Boc-L-Asp(OEt)-L-Phe-OMe is depicted below.
Caption: Synthesis of a dipeptide intermediate.
Conclusion
Boc-Asp(OEt)-OH is a critical building block for the synthesis of peptide-based pharmaceutical intermediates. The protocols provided herein offer a robust methodology for the preparation of dipeptide units with high yield and purity. The strategic use of the Boc protecting group and the ethyl ester on the side chain allows for controlled and efficient synthesis, which is essential for the development of complex drug molecules. Researchers and drug development professionals can adapt these protocols for the synthesis of a wide range of peptide intermediates for therapeutic applications.
References
Application Notes and Protocols: Boc-Asp(OEt)-OH as a Building Block for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-aspartic acid β-ethyl ester, commonly referred to as Boc-Asp(OEt)-OH, is a valuable building block in the synthesis of peptidomimetics and other small molecules designed to modulate enzyme activity. The aspartic acid residue is of particular importance in the design of inhibitors for a class of cysteine proteases known as caspases, which play a critical role in apoptosis (programmed cell death).[1][2] Caspases recognize and cleave their substrates specifically after an aspartate residue, making aspartic acid-containing peptides and peptidomimetics potent and selective inhibitors.[1][2]
The Boc protecting group on the α-amine allows for controlled, stepwise peptide synthesis, typically via solid-phase peptide synthesis (SPPS), while the ethyl ester on the β-carboxyl group of the side chain prevents its participation in unwanted side reactions during coupling.[3][4][5] The choice of the ethyl ester can influence the solubility and kinetic properties of the final inhibitor. These application notes provide an overview of the utility of Boc-Asp(OEt)-OH in the synthesis of enzyme inhibitors, with a focus on caspase inhibitors, and include detailed experimental protocols.
Data Presentation
| Inhibitor | Target Caspase(s) | IC50 (nM) | Inhibitor Type | Reference |
| Ac-DEVD-CHO | Caspase-3, -7 | 0.23 (for Caspase-3) | Reversible, Aldehyde | F.A.S.E.B. journal |
| Z-VAD(OMe)-FMK | Pan-caspase | Broad Spectrum | Irreversible, Fluoromethylketone | Benchchem[1] |
| Ac-YVAD-cmk | Caspase-1, -4, -5 | ~10 (for Caspase-1) | Irreversible, Chloromethylketone | NIH[6] |
| Z-IETD-FMK | Caspase-8 | ~20 | Irreversible, Fluoromethylketone | R&D Systems |
| Z-LEHD-FMK | Caspase-9 | ~12 | Irreversible, Fluoromethylketone | R&D Systems |
Signaling Pathway
The following diagram illustrates the central role of caspases in the apoptotic signaling cascade. Inhibitors synthesized from building blocks like Boc-Asp(OEt)-OH are designed to intercept this pathway, thereby preventing the execution of programmed cell death.
Caption: Caspase signaling pathway in apoptosis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptide-based enzyme inhibitor using Boc-Asp(OEt)-OH via solid-phase peptide synthesis (SPPS).
Experimental Workflow: Boc-SPPS
Caption: General workflow for Boc solid-phase peptide synthesis.
Materials
-
Boc-Asp(OEt)-OH
-
Other Boc-protected amino acids
-
Merrifield or other suitable resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (HBTU)
-
Piperidine (for Kaiser test)
-
Ninhydrin (for Kaiser test)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a hypothetical tetrapeptide inhibitor, Ac-Tyr-Val-Ala-Asp-H, where the aspartic acid residue is introduced using Boc-Asp(OEt)-OH.
1. Resin Preparation:
- Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
- Wash the resin with DMF (3x).
2. First Amino Acid Coupling (Boc-Asp(OEt)-OH):
- In a separate vial, dissolve Boc-Asp(OEt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling (beads remain yellow). If the test is positive (blue beads), repeat the coupling.
3. Peptide Chain Elongation (Iterative Cycle):
- Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the Boc group.
- Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralization: Treat the resin with 5-10% DIEA in DCM (2x for 5 minutes each).
- Washing: Wash the resin with DCM (5x).
- Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Ala-OH, Boc-Val-OH, Boc-Tyr-OH) using the activation method described in step 2.
- Repeat this cycle for each amino acid in the sequence.
4. N-terminal Acetylation:
- After the final amino acid has been coupled and the N-terminal Boc group removed, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 1 hour.
- Wash the resin with DMF (3x) and DCM (3x).
5. Cleavage and Deprotection:
- Caution: This step involves highly corrosive acids and should be performed in a specialized apparatus within a fume hood.
- Dry the peptide-resin under vacuum.
- Transfer the resin to an HF cleavage apparatus.
- Add a scavenger cocktail (e.g., 90% HF / 10% anisole).
- Stir the mixture at 0°C for 1-2 hours. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the ethyl ester from the aspartic acid residue.
- Evaporate the HF under a stream of nitrogen.
- Triturate the residue with cold diethyl ether to precipitate the crude peptide.
- Wash the peptide pellet with cold diethyl ether several times and dry under vacuum.
Protocol 2: Peptide Purification and Analysis
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water/ACN containing 0.1% TFA.
- Collect fractions and analyze by mass spectrometry to identify those containing the desired product.
2. Analysis:
- Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Assess the purity of the final product by analytical RP-HPLC.
Conclusion
Boc-Asp(OEt)-OH is a versatile and valuable building block for the synthesis of peptide-based enzyme inhibitors, particularly those targeting caspases and other aspartate-recognizing proteases. The protocols provided herein offer a general guideline for the incorporation of this reagent into a peptide sequence using Boc-SPPS. Researchers should note that optimization of coupling times, cleavage conditions, and purification strategies may be necessary for specific peptide sequences. Careful consideration of potential side reactions, such as aspartimide formation, is also crucial for the successful synthesis of high-purity peptide inhibitors. The use of Boc-Asp(OEt)-OH in drug discovery and chemical biology continues to be a promising strategy for the development of novel therapeutics targeting enzyme-mediated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. abeomics.com [abeomics.com]
- 3. US9045524B2 - Selective caspase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes: Strategic Incorporation of Boc-Asp(OEt)-OH in Complex Peptide Synthesis
Introduction
The synthesis of complex peptides is a cornerstone of drug discovery and development. The precise incorporation of amino acids with reactive side chains, such as aspartic acid, requires a robust protecting group strategy to prevent side reactions and ensure high purity of the final product.[1][] This document provides detailed application notes and protocols for the use of N-α-Boc-L-aspartic acid γ-ethyl ester (Boc-Asp(OEt)-OH) in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.
Boc-Asp(OEt)-OH is an aspartic acid derivative where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain carboxyl group is protected as an ethyl ester (OEt).[3] This protection scheme is suitable for Boc-based SPPS, where the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the more stable side-chain protecting groups are removed during the final cleavage step with strong acid (e.g., hydrogen fluoride, HF).[3][4]
Core Concepts of Boc-SPPS
The Boc/Bzl strategy is a "quasi-orthogonal" protection scheme where the differential acid lability of the protecting groups allows for selective removal.[1] The Nα-Boc group is highly sensitive to moderate acids like TFA, while benzyl-type side-chain protecting groups (and in this case, the ethyl ester) are stable under these conditions but are cleaved by strong acids like HF.[3][5]
Key Challenges and Strategic Solutions
The primary challenge when incorporating any aspartic acid derivative is the risk of aspartimide formation. This side reaction can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized forms.
1. Aspartimide Formation
Although more pronounced in base-catalyzed Fmoc-SPPS, aspartimide formation can also occur in Boc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[5] The reaction involves the cyclization of the aspartic acid side chain, facilitated by the deprotected α-amino group of the subsequent amino acid.
-
Mitigation Strategies :
-
Coupling Reagents : Utilize efficient coupling reagents that promote rapid amide bond formation, minimizing the time the activated carboxyl group is susceptible to side reactions. Onium salts (HBTU, HATU) are generally preferred over carbodiimides alone for this purpose.
-
In Situ Neutralization : Employing in situ neutralization protocols, where neutralization and coupling occur concurrently, can reduce the risk of side reactions by minimizing the exposure of the deprotected amine to a basic environment before coupling.[4][5]
-
2. Coupling Efficiency
Boc-Asp(OEt)-OH is not considered a highly sterically hindered amino acid, but achieving high coupling efficiency is crucial for the synthesis of long and complex peptides.
-
Optimization Strategies :
-
Solvent Choice : High-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are essential for effective solvation of the peptide-resin and reagents.[6]
-
Double Coupling : For difficult sequences, performing a second coupling step ("double couple") with fresh reagents can help drive the reaction to completion.
-
Monitoring : Use of a qualitative test, such as the Kaiser (ninhydrin) test, is critical to confirm the completion of each coupling step before proceeding to the next cycle.
-
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Boc-Asp(OEt)-OH using manual or automated Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Asp(OEt)-OH
This protocol outlines a single cycle of amino acid addition on a PAM (phenylacetamidomethyl) resin.
Materials:
-
Peptide-resin (e.g., Boc-AA-PAM-resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-Asp(OEt)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% DIEA in DCM and agitate for 2 minutes. Repeat this step once.
-
Drain the solution and wash the resin with DCM (3x).
-
-
Coupling of Boc-Asp(OEt)-OH:
-
Activation: In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in a minimal amount of DMF. Add DIEA (4.0 eq.) to this solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step (double couple).
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the ethyl ester and other side-chain protecting groups using Hydrogen Fluoride (HF).
CAUTION: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using appropriate personal protective equipment (PPE) and an HF-specific apparatus.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous diethyl ether (cold)
Procedure:
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel within the HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% anisole) to the resin. Scavengers are crucial to trap reactive carbocations generated during cleavage, preventing side reactions.
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours. The ethyl ester side-chain protection on Asp, along with benzyl-based groups and the PAM linker, will be cleaved under these strong acid conditions.[5]
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the remaining residue with cold, anhydrous diethyl ether to precipitate the crude peptide.
-
Triturate the residue with ether to obtain a fine powder.
-
-
Isolation and Purification:
-
Isolate the peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Quantitative Data Summary
While specific comparative data for Boc-Asp(OEt)-OH is limited in publicly available literature, the following table summarizes typical performance characteristics of common coupling reagents used in Boc-SPPS for standard and challenging couplings. This data serves as a general guideline for protocol optimization.
| Coupling Reagent | Additive | Activation Time | Typical Coupling Time | Relative Efficiency for Hindered Residues | Notes |
| HBTU/HATU | None | 1-2 min | 30-60 min | Very High | Highly efficient onium salts; HATU is often preferred for minimizing racemization.[7] |
| DIC | HOBt | 5-10 min | 1-4 hours | Moderate | A cost-effective carbodiimide method; HOBt suppresses side reactions.[8] |
| DIC | OxymaPure | 5-10 min | 1-4 hours | High | OxymaPure is an effective alternative to HOBt, known to reduce racemization.[8] |
| PyBOP | None | 1-2 min | 30-90 min | High | Phosphonium salt reagent, good for hindered couplings but can be more expensive.[7] |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for a single Boc-SPPS cycle.
Caption: Orthogonality in the Boc/Bzl/OEt protection scheme.
Caption: Pathway of aspartimide formation from an Asp residue.
References
Application Notes and Protocols for Boc Deprotection of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid to yield 2-amino-3-ethoxy-3-oxopropanoic acid, a valuable building block in the synthesis of complex molecules. The primary methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1][2]
The mechanism of acid-catalyzed Boc deprotection proceeds through the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to furnish the free amine, which is then protonated in the acidic medium to form the corresponding ammonium salt.[3]
Data Presentation: Comparison of Deprotection Conditions
The selection of the appropriate deprotection method is critical and often depends on the substrate's sensitivity to different acidic conditions and the desired final salt form. Below is a summary of common conditions for the deprotection of Boc-protected amino esters, which are structurally analogous to the target compound.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | ~95-100 | High | [4] |
| Hydrogen Chloride (HCl) | Dioxane (4 M) | Room Temperature | 0.5 h | High | High | [5] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | Room Temperature | 6 h | High | High | [4] |
| Hydrogen Chloride (HCl) | Ethanol | 0 - 5 | 1 h | 88 - 91 | 99.5 - 99.7 | [6] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | up to 90 | High | [7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the this compound in anhydrous dichloromethane (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To the resulting residue, add cold diethyl ether to precipitate the TFA salt of the product.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-amino-3-ethoxy-3-oxopropanoic acid trifluoroacetate salt.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is often preferred for its high efficiency and selectivity.
Materials:
-
This compound
-
4 M Hydrogen chloride (HCl) in 1,4-dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Add the this compound to a round-bottom flask.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 mL per gram of substrate).
-
Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, precipitate the hydrochloride salt by adding cold diethyl ether to the reaction mixture.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-amino-3-ethoxy-3-oxopropanoic acid hydrochloride.[8]
Visualizations
Boc Deprotection Signaling Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-Asp(OEt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), a classical yet powerful technique, remains a cornerstone in the production of peptides, particularly for large-scale synthesis and for sequences that pose challenges in solid-phase methodologies. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids is a well-established strategy in this approach. This document provides detailed application notes and protocols for the utilization of Boc-L-Asp(OEt)-OH , a key building block for introducing aspartic acid residues with a protected side-chain carboxyl group, into a growing peptide chain.
The ethyl ester protection on the β-carboxyl group of aspartic acid offers a distinct advantage in modulating the polarity of the peptide intermediate, which can be beneficial for solubility and purification. However, careful consideration of coupling methods and deprotection conditions is crucial to mitigate potential side reactions, most notably aspartimide formation and racemization.[1][2][3] These notes will guide researchers through the critical steps of coupling, deprotection, and purification, providing a framework for the successful synthesis of peptides containing the Asp(OEt) moiety.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is a critical determinant of success in peptide synthesis, directly influencing reaction times, yields, and the preservation of chiral integrity. While extensive quantitative data for every amino acid derivative is not always available in a single comparative study, the following table summarizes the expected performance of common coupling reagents for the incorporation of Boc-Asp(OEt)-OH in solution-phase synthesis, based on established principles and data from similar couplings.[4][5]
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive) | Typical Reaction Time | Expected Yield (%) | Racemization Risk | Key Considerations & Disadvantages |
| DCC/HOBt | 1.1 / 1.1 | 12 - 24 hours | 80 - 90 | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating its removal by filtration.[6] Reaction times can be longer. |
| EDC/HOBt | 1.2 / 1.1 | 8 - 16 hours | 85 - 95 | Low to Moderate | The water-soluble urea byproduct simplifies work-up procedures, especially in larger-scale synthesis.[7] |
| HBTU/DIPEA | 1.1 / 2.0 | 1 - 4 hours | > 90 | Low | Rapid and highly efficient, particularly for sterically hindered couplings. Requires careful control of stoichiometry to avoid side reactions.[6] |
| HATU/DIPEA | 1.1 / 2.0 | 1 - 3 hours | > 95 | Very Low | Generally considered one of the most efficient coupling reagents with minimal racemization, especially beneficial for sensitive residues.[4][8] |
| PyBOP/DIPEA | 1.1 / 2.0 | 2 - 6 hours | > 90 | Low | A phosphonium-based reagent that is a good alternative to uronium salts like HBTU and HATU.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (e.g., Boc-Asp(OEt)-Ala-OMe) using DCC/HOBt
This protocol details the synthesis of a model dipeptide to illustrate the coupling of Boc-Asp(OEt)-OH to an amino acid ester.
Materials:
-
Boc-L-Asp(OEt)-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise and stir for 30 minutes at 0 °C.
-
-
Activation of Boc-Asp(OEt)-OH:
-
In a separate flask, dissolve Boc-L-Asp(OEt)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled Boc-Asp(OEt)-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the activated Boc-Asp(OEt)-OH mixture, add the neutralized L-Alanine methyl ester solution from step 1.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc.
-
Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure dipeptide, Boc-Asp(OEt)-Ala-OMe.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide (e.g., Boc-Asp(OEt)-Ala-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add an equal volume of TFA (e.g., a 1:1 v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion by TLC.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with stirring to precipitate the deprotected peptide as its trifluoroacetate salt.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 3: HPLC Purification of the Crude Peptide
This protocol provides a general guideline for the purification of a crude peptide containing an Asp(OEt) residue using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample
Procedure:
-
Sample Preparation:
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes, but this will need to be optimized for the specific peptide.
-
Monitor the elution profile at a suitable wavelength, typically 214 nm and 280 nm.[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Mandatory Visualizations
Caption: Workflow for solution-phase peptide coupling.
Caption: Cycle of deprotection and elongation.
Caption: Mechanism of aspartimide side reaction.
Potential Side Reactions and Mitigation Strategies
Aspartimide Formation
A significant side reaction when working with aspartic acid derivatives is the formation of a cyclic aspartimide intermediate.[3][13] This is particularly prevalent when the following amino acid residue is glycine, serine, or asparagine.[14] The aspartimide can subsequently undergo nucleophilic attack at either the α- or β-carbonyl, leading to a mixture of the desired α-peptide and the undesired β-peptide, which can be difficult to separate.[15]
Mitigation Strategies:
-
Choice of Coupling Reagent: While not completely eliminating the risk, using highly efficient coupling reagents that promote rapid amide bond formation can reduce the lifetime of activated species that may be prone to side reactions.
-
Steric Hindrance: The use of bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the five-membered ring. While the ethyl ester of Boc-Asp(OEt)-OH is not exceptionally bulky, it may offer some advantage over smaller groups like a methyl ester. For particularly problematic sequences, considering an alternative like Boc-Asp(O-cHex)-OH has been shown to reduce aspartimide formation in Boc-based synthesis.[14]
-
Controlled Basicity: During the neutralization step and the coupling reaction, using a hindered base like DIPEA is recommended over less hindered amines.
Racemization
The chiral integrity of the amino acid residues must be maintained throughout the synthesis. Racemization can occur at the α-carbon of the activated amino acid.[1][16]
Mitigation Strategies:
-
Use of Additives: The addition of reagents like HOBt or OxymaPure to carbodiimide-mediated couplings is crucial for suppressing racemization by forming a more stable active ester intermediate.[5]
-
Coupling Reagent Choice: Uronium/aminium and phosphonium-based reagents like HATU and PyBOP are generally associated with very low levels of racemization.[4][5]
-
Temperature Control: Performing the activation and coupling steps at 0 °C can help to minimize racemization.
Conclusion
The successful incorporation of Boc-Asp(OEt)-OH in solution-phase peptide synthesis is readily achievable with careful planning and execution. By selecting the appropriate coupling reagents, controlling reaction conditions to minimize side reactions, and employing robust purification techniques, researchers can effectively utilize this valuable building block for the synthesis of a wide range of peptides. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing synthetic strategies for peptides containing aspartic acid.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Chemistry in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides is a significant challenge in peptide chemistry, primarily due to the propensity of these sequences to aggregate during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purifications. The tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group offers distinct advantages in mitigating these issues. The acidic conditions used for Boc deprotection result in the protonation of the N-terminus, which can disrupt secondary structure formation and reduce aggregation through electrostatic repulsion.[1] This document provides detailed application notes and protocols for the effective use of Boc chemistry in the synthesis of challenging hydrophobic peptides.
Advantages of Boc Chemistry for Hydrophobic Peptides
Boc-SPPS is often favored over the more common Fmoc-SPPS for hydrophobic sequences due to several key advantages:
-
Reduced Aggregation: The protonated state of the N-terminus after TFA-mediated deprotection helps to break up intermolecular hydrogen bonding that leads to aggregation.[1][2]
-
Improved Solubility of Protected Peptides: In some cases, Boc-protected peptides exhibit better solubility profiles compared to their Fmoc-protected counterparts.[2]
-
Higher Purity and Yields for "Difficult Sequences": For notoriously challenging hydrophobic peptides like amyloid-beta (Aβ), Boc-SPPS has been shown to result in higher yields and purity compared to standard Fmoc strategies.[3] In situ neutralization protocols, where neutralization and coupling occur simultaneously, are particularly effective in minimizing aggregation and improving outcomes.[2][4]
Challenges in Hydrophobic Peptide Synthesis
Despite the advantages of Boc chemistry, several challenges remain:
-
On-resin Aggregation: Hydrophobic peptide chains can aggregate on the solid support, hindering reagent access and leading to truncated or deletion sequences.[3][5]
-
Poor Solubility of the Final Product: The inherent hydrophobicity of the peptide can make it difficult to dissolve in aqueous or organic solvents for purification and subsequent applications.[1][5]
-
Use of Hazardous Reagents: The final cleavage and deprotection step in Boc-SPPS typically requires the use of hazardous acids like anhydrous hydrogen fluoride (HF), which necessitates specialized equipment and handling procedures.[6][7][8]
Strategies for Success
To overcome these challenges, several strategies can be employed:
-
Resin Selection: Utilize low-substitution resins (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains, thereby reducing intermolecular aggregation.[3] Polystyrene-based resins like Merrifield or PAM are often preferred for hydrophobic peptides.[9][10]
-
"Difficult Sequence" Mitigating Strategies:
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the reaction solvent (DMF) can help disrupt secondary structures that lead to aggregation.[3]
-
Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., 50-60°C) can provide the energy needed to break up aggregates.[3]
-
Specialized Reagents: Incorporating "helix-breaking" residues, such as Boc-Inp-OH (isonipecotic acid), can introduce kinks in the peptide backbone to disrupt secondary structure formation.[1]
-
-
Optimized Coupling and Deprotection:
-
Efficient Coupling Reagents: Use highly efficient coupling reagents like HBTU or HATU to ensure rapid and complete reactions.[3][11][12]
-
In Situ Neutralization: This is a critical technique for hydrophobic peptides as it minimizes the time the deprotected, neutral amine is exposed, which is when it is most prone to aggregation.[2][3]
-
-
Post-Synthesis Handling:
-
Solubility Testing: Always use a small aliquot of the lyophilized peptide for initial solubility tests to avoid wasting the entire sample.[5]
-
Solvent Choice: For highly hydrophobic peptides, initial dissolution may require organic solvents like DMSO, DMF, or isopropanol before dilution into aqueous buffers.[5]
-
Purification Optimization: Reverse-phase HPLC using a C8 or C18 column is standard. A shallow gradient of the organic mobile phase (e.g., acetonitrile) may be necessary to achieve good separation of hydrophobic peptides.[1]
-
Data Presentation: Comparative Synthesis Yields
The synthesis of the highly hydrophobic and aggregation-prone amyloid-beta (Aβ) peptide serves as a useful case study for comparing the effectiveness of different synthesis strategies.
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [3] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [3] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [3] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [3] |
Note: This data is a summary from multiple sources and direct head-to-head comparisons under identical conditions are limited in the literature.[3]
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide
This protocol is a generalized procedure designed to minimize aggregation and enhance coupling efficiency.
1. Resin Selection and Preparation: a. Choose a suitable low-substitution (0.3-0.5 mmol/g) Merrifield or PAM resin.[3] b. Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.[3]
2. First Amino Acid Attachment: a. Couple the first Boc-protected amino acid to the resin using a standard method (e.g., the cesium salt method for Merrifield resin to avoid racemization).[9][13]
3. Peptide Chain Elongation Cycle (repeated for each amino acid):
4. Final Cleavage and Deprotection (HF Cleavage): Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and extensive safety precautions. a. Dry the peptide-resin thoroughly under vacuum.[8] b. Transfer the dried resin to an HF-resistant reaction vessel (e.g., made of Teflon and Kel-F).[8] c. Add scavengers to the vessel to trap reactive carbocations generated during cleavage. A common mixture is p-cresol and dimethyl sulfide (DMS).[14] d. Cool the vessel to -5 to 0°C. e. Distill anhydrous HF into the reaction vessel. f. Stir the mixture at 0°C for 45-60 minutes.[14] g. Remove the HF by evaporation under a stream of nitrogen. h. Precipitate the crude peptide by adding cold diethyl ether. i. Wash the precipitated peptide multiple times with cold diethyl ether to remove scavengers and organic-soluble byproducts.[15] j. Dry the crude peptide under vacuum.
Protocol 2: Peptide Purification and Characterization
1. Solubilization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require organic solvents like DMSO, or a mixture of aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent like acetonitrile or isopropanol.[1][5]
2. Purification: a. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.[1] b. Use a shallow gradient of the organic solvent (e.g., acetonitrile in water, both containing 0.1% TFA) to achieve optimal separation.[1][5] c. Collect fractions containing the desired peptide.
3. Characterization: a. Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[16][17]
Visualizations
Caption: Workflow for Boc-SPPS of hydrophobic peptides.
This diagram illustrates the key stages of Boc-based solid-phase peptide synthesis for hydrophobic sequences, highlighting critical steps and mitigation strategies for common challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for In Situ Neutralization in Boc-Chemistry Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for implementing in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over the traditional, multi-step neutralization protocol, including reduced cycle times, lower solvent consumption, and improved synthesis efficiency, particularly for challenging or aggregation-prone peptide sequences. This application note outlines the principles of in situ neutralization, provides detailed experimental protocols for manual synthesis, and presents a quantitative comparison with the standard neutralization method. The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of SPPS.[1]
Introduction
In Boc-based solid-phase peptide synthesis, the removal of the Nα-Boc protecting group with an acid, typically trifluoroacetic acid (TFA), leaves the terminal amino group as a non-nucleophilic ammonium salt. To facilitate the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The traditional method involves a discrete neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.
The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of peptide aggregation, a common cause of "difficult sequences".[1][2] This protocol has been shown to significantly increase the efficiency of peptide chain assembly.
Principle of In Situ Neutralization
The core principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium salt and the coupling of the incoming activated amino acid. By introducing the activated amino acid together with the neutralization base, the newly formed free amine is immediately available to react, minimizing its exposure time and reducing the likelihood of intermolecular aggregation, which is a major cause of incomplete coupling and failed syntheses.[2][3] This is particularly advantageous for long or hydrophobic peptides, which are prone to forming stable secondary structures on the solid support.[2][4]
Advantages of In Situ Neutralization
-
Reduced Cycle Times: Elimination of separate neutralization and washing steps significantly shortens the overall cycle time for each amino acid addition.[5]
-
Improved Synthesis Efficiency for Difficult Sequences: By minimizing the time the peptide-resin is in a neutral, aggregation-prone state, this method can significantly improve the yield and purity of peptides that are difficult to synthesize using traditional methods.[2][4][5]
-
Lower Solvent Consumption: Fewer washing steps translate to a reduction in the total volume of solvent used per cycle.[1]
-
Simplified Workflow: The streamlined process is more efficient and can be more easily automated.[5]
Quantitative Comparison: Standard vs. In Situ Neutralization
The following table summarizes the key quantitative differences between the standard and in situ neutralization methods based on reported data.
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol | Reference(s) |
| Average Cycle Time (Manual) | 30 - 60 minutes | ~15 minutes | [5] |
| Average Cycle Time (Automated) | 40 - 75 minutes | ~19 minutes | [5] |
| Coupling Efficiency | Variable, can be low for difficult sequences | High, especially for difficult sequences | [5] |
| Crude Peptide Purity | Often lower for difficult sequences due to deletion and termination products | Generally higher, with fewer side products | [5] |
| Solvent Consumption | Higher due to additional neutralization and wash steps | Lower | [1] |
| Number of Steps per Cycle | 4 (Deprotection, Neutralization, Coupling, Washes) | 3 (Deprotection, Combined Neutralization/Coupling, Washes) | [1] |
Experimental Protocols
The following are detailed protocols for manual Boc-SPPS using both the standard and in situ neutralization methods.
Protocol 1: Manual In Situ Neutralization Boc-SPPS
This protocol is adapted from the highly efficient methods developed by Kent and Alewood.[6][7]
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., Merrifield, MBHA, or PAM resin) in a reaction vessel.
- Wash the resin with dichloromethane (DCM) three times to remove impurities.
- Swell the resin in DCM for at least 30-60 minutes with gentle agitation.
2. Nα-Boc Deprotection:
- Drain the DCM.
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 1-2 minutes for a pre-wash, then drain.
- Add fresh 50% TFA in DCM and agitate for 20 minutes for the main deprotection.
- Drain the TFA solution.
3. Wash:
- Wash the peptide-resin with a single, short (30 seconds) DMF flow wash.[5]
4. In Situ Neutralization and Coupling:
- In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents) with a coupling agent such as HBTU (3.98 equivalents) and HOBt (4 equivalents) in DMF for 2-3 minutes.
- Add diisopropylethylamine (DIEA) (6 equivalents) to the activated amino acid solution.
- Immediately add the entire mixture to the peptide-resin.
- Agitate the reaction mixture for 10-60 minutes. Reaction completion can be monitored using the Kaiser test.
5. Post-Coupling Wash:
- Drain the reaction mixture.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.[1]
6. Cycle Repetition:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Manual Standard Neutralization Boc-SPPS
1. Resin Preparation and Swelling:
- As described in Protocol 1.
2. Nα-Boc Deprotection:
- As described in Protocol 1.
3. Post-Deprotection Washes:
- Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.
- Wash with isopropanol (IPA) (2 times) and then DCM (3-5 times).
4. Neutralization:
- Add a solution of 10% DIEA in DCM to the peptide-resin.
- Agitate for 2 minutes.
- Drain the neutralization solution and repeat the neutralization step one more time.
5. Post-Neutralization Washes:
- Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base.
6. Coupling:
- In a separate vessel, pre-activate the incoming Boc-amino acid as described in Protocol 1.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate for the duration of the coupling reaction (typically 1-2 hours).
7. Post-Coupling Wash:
- As described in Protocol 1.
8. Cycle Repetition:
- Repeat steps 2-7 for each subsequent amino acid.
Workflow Diagrams
Caption: Standard vs. In Situ Neutralization Workflows.
Caption: Key steps in the in situ neutralization reaction.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1] For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 7. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a robust and well-established methodology for the synthesis of peptides. This strategy is particularly advantageous for the synthesis of long or complex peptide sequences and for the creation of diverse peptide libraries essential for drug discovery and other biomedical research. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on a graded acid lability, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2]
This document provides detailed application notes and protocols for the manual synthesis of peptide libraries using Boc-protected amino acids, with a focus on the "split-and-mix" synthesis strategy.
Core Principles of Boc-SPPS for Peptide Libraries
The synthesis of a peptide library using the split-and-mix (or split-and-pool) method allows for the generation of a vast number of unique peptide sequences on individual resin beads.[3][4] The fundamental steps in each cycle of peptide elongation remain the same as in standard Boc-SPPS:
-
Deprotection: Removal of the Nα-Boc group to expose a free amine.
-
Neutralization: Neutralization of the resulting ammonium salt.
-
Coupling: Acylation of the free amine with the next Boc-protected amino acid.
The key to generating a library lies in the systematic splitting of the resin into multiple portions before the coupling step, coupling a different amino acid to each portion, and then pooling the resin portions for the subsequent deprotection and coupling cycles.[5]
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Class | Relative Speed | Typical Purity/Efficiency | Key Considerations |
| DCC/HOBt | Carbodiimide | Moderate | Good-High | Inexpensive and widely used. Forms insoluble dicyclohexylurea (DCU) byproduct, which must be filtered.[6][] |
| DIC/HOBt | Carbodiimide | Moderate | Good-High | Diisopropylurea (DIU) byproduct is soluble in common solvents, simplifying washing steps.[8] |
| HBTU/DIPEA | Aminium Salt | Fast | High | Highly efficient, especially for difficult couplings. Requires a base (DIPEA) for activation.[8][9] |
| HATU/DIPEA | Aminium Salt | Very Fast | Very High | Generally more reactive than HBTU with less risk of racemization.[8][10] |
| BOP/DIPEA | Phosphonium Salt | Fast | High | Efficient but produces carcinogenic HMPA as a byproduct. Largely replaced by other reagents. |
Table 2: Nα-Boc Deprotection Conditions and Efficacy
| Reagent Composition | Deprotection Time | Efficacy | Notes |
| 50% TFA in DCM | 5 min (pre-wash) + 15-25 min | >99% | Standard and widely effective conditions.[1][11] |
| 25% TFA in DCM | 2 hours | >99% | A milder condition that may be suitable for more sensitive sequences.[12] |
| 4 M HCl in Dioxane | 2 x 30 min | >99% | An alternative to TFA-based deprotection.[11] |
Table 3: Typical Scavengers for HF Cleavage and Their Targets
| Scavenger | Target Residue(s) | Typical Concentration |
| Anisole | Trp, Met, Tyr | 10% (v/v) |
| p-Cresol | Trp, Tyr | 5-10% (v/v) |
| Thioanisole | Trp, Met | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5-5% (v/v) |
| Dimethyl Sulfide (DMS) | Met, Cys | 65% (in low HF) |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Cycle for a Single Peptide
This protocol outlines a single cycle of amino acid addition. For library synthesis, the "Split-and-Mix" protocol should be followed.
1. Resin Swelling:
- Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
- Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.
- Drain the solvent.
2. Nα-Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[1]
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes.[1]
- Drain the deprotection solution.
3. Washing:
- Wash the resin thoroughly with DCM (3 times), isopropanol (IPA) (3 times), and finally DCM (3 times).
4. Neutralization:
- Add a solution of 10% diisopropylethylamine (DIPEA) in DCM to the resin and agitate for 5-10 minutes.
- Drain the neutralization solution and repeat the neutralization step once more.
- Wash the resin with DCM (3 times).
5. Amino Acid Coupling (using HBTU):
- In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
- Add DIPEA (6 equivalents) to the amino acid solution to initiate activation.
- Immediately add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
6. Washing:
- Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: "Split-and-Mix" Synthesis for Peptide Libraries
This protocol illustrates the generation of a dipeptide library from three different amino acids (A, B, and C) starting from a common resin.
1. Initial Resin Preparation:
- Swell the starting resin and perform the first Boc deprotection and neutralization as described in Protocol 1.
2. First Position Coupling (Split):
- Divide the resin into three equal portions.
- To the first portion, couple Boc-Amino Acid-A using the coupling procedure from Protocol 1.
- To the second portion, couple Boc-Amino Acid-B.
- To the third portion, couple Boc-Amino Acid-C.
- Wash each portion of the resin separately.
3. Pooling and Mixing (Mix):
- Combine all three portions of the resin in a single reaction vessel and mix thoroughly to ensure randomization.
4. Second Position Elongation:
- Perform the Boc deprotection and neutralization on the pooled resin.
- Split the pooled resin again into three equal portions.
- Couple Boc-Amino Acid-A to the first portion, Boc-Amino Acid-B to the second, and Boc-Amino Acid-C to the third.
- This will result in a library of nine different dipeptides (AA, AB, AC, BA, BB, BC, CA, CB, CC) on the resin beads.
- Wash each portion and then pool them together.
5. Continuation of Synthesis:
- Repeat the deprotection, splitting, coupling, and mixing steps for each subsequent position in the peptide library.
Protocol 3: HF Cleavage and Peptide Isolation
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
1. Resin Preparation:
- After the final Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
2. HF Cleavage:
- Place the dried peptide-resin in the HF reaction vessel.
- Add the appropriate scavenger cocktail (see Table 3). A common general-purpose scavenger is anisole.
- Cool the reaction vessel to -5 to 0 °C.
- Carefully condense anhydrous HF into the vessel (typically 10 mL per gram of resin).
- Stir the mixture at 0 °C for 1-2 hours.
3. HF Removal:
- Evaporate the HF under a stream of nitrogen or by vacuum.
4. Peptide Precipitation and Washing:
- Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
- Filter the mixture to collect the crude peptide.
- Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.[13]
5. Peptide Isolation and Purification:
- Dry the crude peptide under vacuum.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Asp(OEt)-OH
Welcome to the technical support center for troubleshooting the incomplete coupling of N-α-Boc-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the incorporation of this amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of Boc-Asp(OEt)-OH?
Incomplete coupling of Boc-Asp(OEt)-OH can stem from several factors:
-
Steric Hindrance: While not severely hindered, the combination of the Boc protecting group and the growing peptide chain on the solid support can create a sterically demanding environment, slowing down the coupling reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, physically blocking the N-terminal amine and preventing efficient coupling.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to drive the acylation to completion, especially in difficult sequences.
-
Aspartimide Formation: A significant side reaction for aspartic acid derivatives is the base-catalyzed formation of a five-membered succinimide ring, known as an aspartimide. This side reaction consumes the desired peptide and leads to byproducts.[1]
Q2: Which coupling reagents are most effective for Boc-Asp(OEt)-OH?
For challenging couplings, including those involving Boc-Asp(OEt)-OH, more potent activating reagents are generally recommended. Uronium/aminium and phosphonium salt-based reagents are highly effective.[2][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents due to its rapid activation and resistance to racemization.[2][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, suitable for most applications.[2][3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chlorine atom enhances its reactivity compared to HBTU.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective, particularly for hindered couplings.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A classic and cost-effective combination. The addition of HOBt is crucial for suppressing racemization and improving efficiency.[2]
Q3: How can I minimize aspartimide formation during the coupling of Boc-Asp(OEt)-OH?
Aspartimide formation is a sequence-dependent side reaction, particularly problematic in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1] While it is more commonly associated with the basic conditions of Fmoc-SPPS, it can also occur in Boc-SPPS. To minimize this side reaction:
-
Choice of Coupling Reagent and Additives: Using coupling reagents that form active esters with additives like HOBt or OxymaPure can reduce the risk.
-
Use of Sterically Hindered Bases: Employing a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) for neutralization and activation is recommended.
-
Control of Reaction Time and Temperature: Avoid prolonged exposure to basic conditions and elevated temperatures.
-
Side-Chain Protecting Group: While you are using the ethyl ester, be aware that bulkier side-chain protecting groups are a common strategy to sterically hinder the cyclization that leads to aspartimide formation.[5]
Q4: What should I do if a Kaiser test is positive after the initial coupling of Boc-Asp(OEt)-OH?
A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. The immediate step is to perform a "double coupling." This involves washing the resin and repeating the coupling step with a fresh solution of activated Boc-Asp(OEt)-OH. If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final peptide product.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Boc-Asp(OEt)-OH coupling.
Caption: Troubleshooting workflow for incomplete Boc-Asp(OEt)-OH coupling.
Quantitative Data Summary
| Coupling Reagent | Reagent Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 60 min | Low | Highly efficient for hindered couplings; forms a more reactive OAt-ester.[2][4] |
| HBTU | Uronium/Aminium Salt | Very Good | 30 - 90 min | Low (with HOBt) | A robust and widely used reagent. Can cause guanidinylation of the N-terminus if used in excess.[2][3] |
| HCTU | Uronium/Aminium Salt | Very Good | 20 - 70 min | Low | More reactive than HBTU due to the 6-chloro substituent. |
| PyBOP | Phosphonium Salt | Very Good | 30 - 120 min | Low | Byproducts are generally less problematic than those from BOP. |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and reliable. HOBt is essential to suppress racemization.[2] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Asp(OEt)-OH using common coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: HBTU/DIPEA Coupling
This protocol is a robust and widely used method for coupling Boc-protected amino acids.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Perform the N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin again with DCM and then with N,N-dimethylformamide (DMF).
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 equivalents relative to resin loading) and HBTU (1.9 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
If the test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
If the test is positive (blue/purple beads), perform a double coupling (repeat steps 2 and 3 with fresh reagents).
-
Protocol 2: HATU/DIPEA Coupling
This protocol is recommended for particularly difficult couplings where HBTU may be insufficient.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 equivalents) and HATU (1.9 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add DIPEA (4.0 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes before adding it to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing procedure as in Protocol 1.
-
Protocol 3: DIC/HOBt Coupling
This is a cost-effective method suitable for many standard couplings.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Boc-Asp(OEt)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3.0 equivalents) to the resin slurry.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing procedure as in Protocol 1.
-
Caption: General experimental workflow for Boc-Asp(OEt)-OH coupling.
References
strategies to minimize side reactions with 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Welcome to the technical support center for 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (Boc-Asp(OEt)-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and achieve optimal results in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with the use of Boc-Asp(OEt)-OH in peptide synthesis?
The most significant and common side reaction is the formation of an aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain ethyl ester. This is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1] Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides, as well as racemization, resulting in impurities that are difficult to separate from the desired product.[2][3][4]
Q2: How does the ethyl ester side-chain protection of Boc-Asp(OEt)-OH compare to other protecting groups like tert-butyl (OtBu) or cyclohexyl (OcHex) esters in Boc-SPPS?
Q3: Can aspartimide formation occur during the coupling step with Boc-Asp(OEt)-OH?
While less common than during deprotection or cleavage, aspartimide formation can be initiated under basic conditions sometimes used during coupling, especially with certain activation methods. The choice of coupling reagent and the careful control of pH are important to minimize this risk.
Q4: Are there other side reactions to be aware of when using Boc-Asp(OEt)-OH?
Yes, other potential side reactions include:
-
Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity (epimerization), particularly with certain coupling reagents. The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[5]
-
Transesterification: Although less common, there is a possibility of the ethyl ester undergoing exchange with alcoholic solvents or scavengers, especially under prolonged reaction times or with certain catalysts.
-
Incomplete Deprotection/Coupling: Steric hindrance from the growing peptide chain or aggregation can lead to incomplete removal of the Boc group or inefficient coupling of the subsequent amino acid, resulting in truncated or deletion sequences.[6]
Troubleshooting Guides
Issue 1: Presence of Impurities with the Same Mass as the Target Peptide
Symptom: HPLC analysis of the crude peptide shows multiple peaks, some of which have the same mass as the desired product upon analysis by mass spectrometry.
Possible Cause: This is a classic indicator of aspartimide formation followed by hydrolysis back to a mixture of α- and β-aspartyl peptides. The β-aspartyl peptide is an isomer of the target peptide and will have an identical mass.
Troubleshooting Steps:
-
Optimize Cleavage Conditions:
-
Perform the final cleavage at a lower temperature (e.g., 0 °C) to reduce the rate of acid-catalyzed aspartimide formation.[2]
-
Minimize the cleavage time to the minimum required for complete removal of protecting groups and cleavage from the resin.
-
-
Choice of Coupling Reagent and Additives:
-
Sequence Consideration:
-
Be particularly cautious with sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, as these are more prone to aspartimide formation.[1]
-
Issue 2: Low Yield of the Desired Peptide
Symptom: The final yield of the purified peptide is significantly lower than expected.
Possible Causes:
-
Significant aspartimide formation leading to a mixture of products that are difficult to purify.
-
Incomplete coupling of Boc-Asp(OEt)-OH or the subsequent amino acid.
-
Premature cleavage of the peptide from the resin.
Troubleshooting Steps:
-
Monitor Coupling Efficiency:
-
Use a qualitative test (e.g., the Kaiser test) to ensure complete coupling after the introduction of Boc-Asp(OEt)-OH and the following residue.[8] If the test is positive, perform a second coupling.
-
-
Select Appropriate Coupling Reagents:
-
For sterically hindered couplings, consider using more powerful reagents like HATU or PyBOP.[5]
-
-
Review Synthesis Protocol:
-
Ensure adequate resin swelling and use appropriate solvents to minimize peptide aggregation.[6]
-
Data Presentation
Table 1: Qualitative Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Relative Steric Hindrance | Propensity for Aspartimide Formation (Acid-Catalyzed) |
| Ethyl Ester (-OEt) | Low | Higher |
| Benzyl Ester (-OBzl) | Medium | Moderate |
| tert-Butyl Ester (-OtBu) | High | Lower |
| Cyclohexyl Ester (-OcHex) | High | Lowest[2][3][9] |
Experimental Protocols
Protocol 1: Recommended Coupling of Boc-Asp(OEt)-OH using DIC/HOBt
This protocol is a standard and cost-effective method for coupling Boc-Asp(OEt)-OH while minimizing racemization.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes. Perform the Nα-Boc deprotection using 50% TFA in DCM, followed by neutralization and thorough washing.[6]
-
Activation Mixture: In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 equivalents relative to resin loading) and HOBt (2.0 equivalents) in N,N-Dimethylformamide (DMF).
-
Coupling: Add the activated amino acid solution to the resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (2.0 equivalents).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using the Kaiser test. If the test is positive, indicating free amines, a second coupling may be required.
-
Washing: Upon completion, filter and wash the resin thoroughly with DMF and DCM to remove by-products and excess reagents.
Protocol 2: Low-Impact Cleavage from Resin
This protocol is designed to minimize acid-catalyzed side reactions such as aspartimide formation during the final cleavage step.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail consisting of anhydrous HF, cresol, and p-thiocresol.
-
Cleavage Reaction: Cool the HF-apparatus to -5 to 0 °C. Add the dried resin and the scavenger mixture. Slowly distill the anhydrous HF into the reaction vessel. Perform the cleavage at 0 °C for 1 hour.
-
Work-up: Evaporate the HF under a vacuum. Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether. Dry the peptide under a vacuum.
Visualizations
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
Caption: Troubleshooting workflow for side reactions with Boc-Asp(OEt)-OH.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Peptides Containing Boc-Asp(OEt)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of peptides containing Boc-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing Boc-Asp(OEt)-OH?
A1: The main challenge is the potential for hydrolysis of the ethyl ester (-OEt) side chain back to a carboxylic acid (-OH) under the acidic conditions commonly used in reversed-phase HPLC (RP-HPLC), such as mobile phases containing trifluoroacetic acid (TFA). This hydrolysis leads to a significant impurity that can be difficult to separate from the desired product.
Q2: How can I detect hydrolysis of the Asp(OEt) side chain?
A2: The most effective method is a combination of RP-HPLC and mass spectrometry (MS).
-
RP-HPLC: The hydrolyzed peptide, containing a free carboxylic acid on the aspartic acid side chain, will be more polar and typically elute earlier than the desired peptide with the intact ethyl ester.
-
Mass Spectrometry: The hydrolyzed peptide will have a mass difference of -28 Da compared to the target peptide, corresponding to the loss of the ethyl group (C₂H₄). Tandem MS (MS/MS) can further pinpoint this modification to the aspartic acid residue.
Q3: What are the recommended storage conditions for the crude and purified peptide?
A3: To minimize degradation, both crude and purified peptides should be stored as lyophilized powders at -20°C or lower. Once in solution, it is best to use them immediately or store them as frozen aliquots to avoid repeated freeze-thaw cycles. Avoid prolonged storage in solution, especially at non-neutral pH.
Q4: Can I use recrystallization to purify my peptide containing Boc-Asp(OEt)-OH?
A4: Recrystallization can be a viable method for purifying protected peptides, especially at intermediate stages of solution-phase synthesis. However, it is highly dependent on the specific peptide's sequence and physical properties. Finding a suitable solvent system that allows for selective crystallization of the desired peptide away from impurities can be challenging and often requires empirical testing. For final purification of synthetic peptides, RP-HPLC is generally the more versatile and widely applicable method.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Early Eluting Peak in HPLC with -28 Da Mass Difference | Hydrolysis of the Asp(OEt) side chain to Asp(OH). | 1. Modify HPLC Mobile Phase: Consider using a less acidic mobile phase. While 0.1% TFA (pH ~2) is standard, using 0.1% formic acid (pH ~2.7) may reduce the rate of hydrolysis.[1] For peptides that are stable at higher pH, using a buffer system like ammonium bicarbonate could be an option, but this may affect selectivity and peak shape. 2. Optimize Gradient: A shallower gradient during HPLC can improve the separation between the intact and hydrolyzed peptide. 3. Temperature Control: Running the purification at a lower temperature can slow down the rate of hydrolysis. |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the Boc group can promote aggregation. 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column. 3. Column Overload: Injecting too much sample for the column's capacity. | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure an ion-pairing agent like 0.1% TFA is present in both mobile phases to minimize silanol interactions.[2] 3. Elevate Temperature: If hydrolysis is not a major concern, running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[2] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. |
| Multiple Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis. 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[3] 3. Aspartimide Formation: Intramolecular cyclization of the aspartic acid residue, which is a common side reaction in peptide synthesis.[4] This can lead to a mixture of α- and β-peptides. | 1. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[5] 2. Optimize Synthesis/Cleavage: Review the SPPS and cleavage protocols to ensure complete reactions and minimize side product formation.[3] For aspartimide-prone sequences, using bulkier side-chain protecting groups or specific coupling additives during synthesis may be necessary.[6] 3. Use a Shallow Gradient: A slower, more gradual gradient can improve the resolution of closely eluting impurities.[7] |
| No or Low Recovery of Peptide | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent. 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column. 3. Precipitation on Column: The peptide may be precipitating at the head of the column upon injection. | 1. Test Solubility: Experiment with different solvents (e.g., water, acetonitrile, DMSO, DMF) for sample preparation. 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material. 3. Sample Solvent Matching: Ensure the injection solvent is compatible with the initial mobile phase to prevent precipitation. It is often best to dissolve the sample in a solvent that is weaker than the elution solvent. |
Quantitative Data Summary
| Mobile Phase Additive | Typical pH | Expected Stability of Asp(OEt) | Impact on Purification |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Moderate to Low: Higher risk of hydrolysis, especially with prolonged exposure. | Excellent peak shape and resolution for most peptides.[] |
| 0.1% Formic Acid (FA) | ~2.7 | Moderate: Generally less harsh than TFA, potentially reducing the rate of hydrolysis. | Good peak shape, though sometimes with lower resolution compared to TFA.[1] |
| Ammonium Bicarbonate | ~7.8 | High: Basic conditions will not hydrolyze the ester but may lead to other side reactions for certain sequences. | Volatile and easy to remove, but may result in broader peaks and different selectivity. |
Key Experimental Protocols
Protocol 1: RP-HPLC Purification of a Peptide Containing Boc-Asp(OEt)-OH
This protocol outlines a standard method for the purification of a peptide containing Boc-Asp(OEt)-OH, with considerations for minimizing side-chain hydrolysis.
-
Instrumentation and Column:
-
A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 5-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 4-5 mL/min (for a 10 mm ID column).
-
Detection Wavelength: 220 nm (for the peptide backbone).
-
Gradient: A shallow gradient is recommended to ensure good separation of the target peptide from potential hydrolyzed byproducts and other impurities. For example:
-
0-5 min: 20% B
-
5-45 min: 20-60% B
-
45-50 min: 60-100% B
-
50-55 min: 100% B
-
55-60 min: 100-20% B
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, paying close attention to the main peak corresponding to the desired product.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Protocol 2: Mass Spectrometry Analysis to Detect Asp(OEt) Hydrolysis
This protocol describes how to use mass spectrometry to identify the desired peptide and its potential hydrolyzed byproduct.
-
Instrumentation:
-
An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, preferably with tandem MS (MS/MS) capabilities.
-
-
Sample Preparation:
-
Dilute a small aliquot of the crude peptide or a purified fraction in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration in the low micromolar to high nanomolar range.
-
-
MS Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weights of the components in the sample. Look for the expected molecular weight of the peptide with the intact Asp(OEt) group and a peak corresponding to a mass loss of 28.02 Da (the difference between an ethyl group and two protons), which indicates hydrolysis.
-
Tandem MS (MS/MS):
-
Isolate the precursor ion corresponding to the intact peptide and fragment it using collision-induced dissociation (CID) or another fragmentation technique.[9]
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the peptide sequence. The mass of the aspartic acid residue should include the ethyl ester modification.
-
If a hydrolyzed species is detected, perform a separate MS/MS experiment on its precursor ion. The fragmentation pattern will confirm the peptide sequence and show a standard aspartic acid residue at the modified position.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polypeptide.com [polypeptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. renyi.hu [renyi.hu]
- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Boc-Asp(OEt)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-Asp(OEt)-OH in organic solvents.
Troubleshooting Guide
Q1: My Boc-Asp(OEt)-OH is not dissolving in my primary reaction solvent. What should I do?
A1: Poor solubility of Boc-Asp(OEt)-OH can hinder reaction efficiency. Here are several strategies to improve dissolution:
-
Co-solvent System: Introduce a stronger co-solvent. For instance, attempt to dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute this stock solution with your primary solvent (e.g., DMF or NMP).[1]
-
Gentle Warming: Carefully warming the solution can increase solubility.[1] It is recommended to perform this on a small scale first to ensure the compound does not degrade. Do not exceed 40°C.[1]
-
Sonication: Placing the solvent mixture in a sonicator bath for 5-10 minutes can help break down aggregates and facilitate dissolution.[1]
Q2: After dissolving with heat, my Boc-Asp(OEt)-OH precipitated out of the solution upon cooling. How can I prevent this?
A2: Precipitation upon cooling indicates that the initial solvent system could not maintain the compound in solution at a lower temperature. To address this:
-
Use a Co-solvent Mixture: A combination of solvents can provide a more robust solvent system. A mixture of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio can be effective.[1]
-
Maintain a Slightly Elevated Temperature: If your reaction conditions permit, maintaining a slightly elevated temperature may keep the compound dissolved. However, be cautious of potential degradation.[1]
-
Stronger Co-solvent: Adding a small amount of a stronger solvent like DMSO can help keep the compound in solution.[1]
Q3: Could the side chain protection be affecting the solubility of my Boc-protected amino acid?
A3: Yes, the nature of the side chain and any protecting groups significantly influences solubility.[1] The ethyl ester group in Boc-Asp(OEt)-OH introduces some polarity, but the overall molecule retains significant non-polar character due to the Boc group. The polarity and size of the side chain are crucial factors in determining solubility.[1] For instance, protecting asparagine and glutamine side chains with a trityl (Trt) group is known to improve their solubility in DMF.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving Boc-Asp(OEt)-OH?
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
It is always advisable to perform a small-scale solubility test before preparing a large-scale reaction mixture.
Q2: How can I determine the solubility of Boc-Asp(OEt)-OH in my specific solvent system?
A2: You can determine the equilibrium solubility using the shake-flask method. This involves creating a supersaturated solution and measuring the concentration of the dissolved compound after a period of equilibration.
Q3: Can I use heat to dissolve Boc-Asp(OEt)-OH?
A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound.[1] A small-scale trial is recommended to observe any potential color changes or degradation.
Q4: Why is poor solubility an issue in peptide synthesis?
A4: Poor solubility directly impacts coupling efficiency during solid-phase peptide synthesis (SPPS). If the protected amino acid is not fully dissolved, it is not fully available to react with the free amine on the resin, leading to incomplete coupling and truncated peptide sequences.[1]
Data Presentation
Currently, there is limited publicly available quantitative solubility data specifically for Boc-Asp(OEt)-OH. The table below provides a qualitative summary of expected solubility based on the behavior of similar Boc-protected amino acids. Researchers are strongly encouraged to determine precise solubility in their specific solvent systems experimentally.
| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |
| Dimethylformamide | DMF | Generally soluble | A common solvent for peptide synthesis. |
| Dimethyl sulfoxide | DMSO | Soluble | Often used as a stronger co-solvent. |
| N-Methyl-2-pyrrolidone | NMP | Generally soluble | Another common solvent for peptide synthesis. |
| Dichloromethane | DCM | Sparingly soluble | May require a co-solvent. |
| Water | H₂O | Insoluble | The hydrophobic Boc group reduces aqueous solubility. |
| Methanol | MeOH | Soluble | |
| Ethanol | EtOH | Soluble |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve the required amount of Boc-Asp(OEt)-OH in a minimal volume of a strong solvent like DMSO.
-
Dilution: Once dissolved, slowly add the primary reaction solvent (e.g., DMF or NMP) to the desired final concentration.
-
Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, a different co-solvent or a higher ratio of the co-solvent may be necessary.
Protocol 2: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of Boc-Asp(OEt)-OH to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for 24-72 hours to ensure equilibrium is reached.[3][4]
-
Separation: Allow the undissolved solid to settle. For complete separation, centrifugation can be used.[4][5]
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of Boc-Asp(OEt)-OH in the supernatant using a suitable analytical method, such as HPLC or by solvent evaporation followed by gravimetric analysis. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
References
identifying and characterizing byproducts in Boc-Asp(OEt)-OH reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis reactions involving Boc-Asp(OEt)-OH. The following information is designed to help you identify, characterize, and mitigate the formation of unwanted byproducts, thereby improving the purity and yield of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern when using Boc-Asp(OEt)-OH in Boc-based solid-phase peptide synthesis (Boc-SPPS)?
A1: The most significant byproduct is the formation of aspartimide. This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ethyl ester of the aspartic acid residue. This side reaction is particularly prevalent in peptide sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] The aspartimide intermediate can subsequently undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[3]
Q2: How can I detect and characterize aspartimide-related byproducts?
A2: The most effective analytical techniques for identifying and characterizing aspartimide and its related byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Aspartimide and the resulting α- and β-aspartyl peptides can often be separated from the target peptide using reversed-phase HPLC (RP-HPLC). The aspartimide is a neutral species and will have a different retention time from the desired peptide. The α- and β-aspartyl isomers may co-elute or have very similar retention times, making their separation challenging.[3]
-
Mass Spectrometry (MS) Analysis: MS is crucial for confirming the identity of these byproducts.
-
Aspartimide: The aspartimide byproduct will have a mass loss of 18 Da (due to the loss of water) compared to the target peptide.
-
α- and β-Aspartyl Peptides: These isomers will have the same mass as the target peptide. However, tandem mass spectrometry (MS/MS) can be used to differentiate them. Peptides containing β-aspartic acid exhibit characteristic fragmentation patterns, including the formation of specific ions like bn-1 + H₂O and y"l-n+1 - 46.[4] The presence of an ion at m/z 70 in the MS/MS spectrum can also be indicative of a β-aspartic acid residue, whereas the normal immonium ion for aspartic acid appears at m/z 88.[4]
-
Q3: What are other potential byproducts to consider in Boc-SPPS reactions?
A3: Besides aspartimide formation, other common side reactions in Boc-SPPS include:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide-resin, leading to its cleavage from the solid support. It is most common when proline or glycine is the second amino acid in the sequence.[2][5]
-
t-Butylation: The tert-butyl cation generated during the acidic deprotection of the Boc group is a reactive electrophile that can modify sensitive amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[6][7] This results in byproducts with a mass increase of 56 Da.
-
Ester Hydrolysis: The ethyl ester of the Boc-Asp(OEt)-OH side chain can be susceptible to hydrolysis under certain conditions, leading to the formation of Boc-Asp-OH within the peptide sequence.
-
Transesterification: If the cleavage from the resin is performed in the presence of an alcohol, transesterification of the side-chain ethyl ester can occur.
Troubleshooting Guides
Issue 1: Presence of a peak with a mass of -18 Da relative to the target peptide.
-
Possible Cause: Aspartimide formation.
-
Troubleshooting Steps:
-
Confirm Identity: Use MS/MS to confirm the presence of the cyclic imide structure.
-
Optimize Synthesis Protocol:
-
Protecting Group Strategy: For sequences highly prone to aspartimide formation, consider using a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), which has been shown to reduce this side reaction in Boc-SPPS.[8]
-
Coupling Conditions: Employing additives like 1-hydroxybenzotriazole (HOBt) during the coupling step can help suppress aspartimide formation.
-
-
Issue 2: Presence of a peak with the same mass as the target peptide but with a different retention time in HPLC.
-
Possible Cause: Formation of β-aspartyl peptide isomer.
-
Troubleshooting Steps:
-
Confirm by MS/MS: Analyze the fragmentation pattern for characteristic ions of β-aspartic acid residues (e.g., bn-1 + H₂O).[4]
-
Mitigate Aspartimide Formation: Since the β-isomer arises from the aspartimide intermediate, the mitigation strategies are the same as for Issue 1.
-
Issue 3: Low yield and presence of a truncated peptide missing the N-terminal dipeptide.
-
Possible Cause: Diketopiperazine (DKP) formation.[5]
-
Troubleshooting Steps:
-
Analyze Crude Product: Use HPLC and MS to confirm the presence of the cyclic dipeptide and the truncated peptide sequence.
-
Modify Synthesis Strategy:
-
In Situ Neutralization: This technique minimizes the time the N-terminal amine is free and susceptible to intramolecular cyclization.[2]
-
Resin Choice: Using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) can suppress DKP formation.
-
Dipeptide Coupling: Synthesizing the first two amino acids as a dipeptide in solution before coupling it to the resin can prevent on-resin cyclization.
-
-
Issue 4: Presence of a peak with a mass of +56 Da relative to the target peptide.
-
Possible Cause: t-Butylation of a sensitive amino acid residue (Trp, Met, Cys, or Tyr).[7]
-
Troubleshooting Steps:
-
Identify Modified Residue: Use MS/MS to pinpoint the location of the +56 Da modification.
-
Employ Scavengers: During the final cleavage step with strong acids (e.g., HF or TFMSA), use a scavenger cocktail to "trap" the reactive tert-butyl cations. The choice of scavengers depends on the amino acids present in your peptide.
-
Data Presentation
Table 1: Factors Influencing Aspartimide Formation in Peptide Synthesis
| Factor | Influence on Aspartimide Formation | Mitigation Strategies |
| Peptide Sequence | High risk with Asp-Gly, Asp-Ala, Asp-Ser motifs.[1] | Use of sterically hindered side-chain protecting groups (e.g., OcHex). |
| Deprotection Conditions | Less pronounced in acidic Boc-SPPS compared to basic Fmoc-SPPS.[5] | Maintain acidic conditions during deprotection. |
| Side-Chain Protecting Group | Less sterically hindered esters (like OEt) are more prone to cyclization. | Use bulkier protecting groups like cyclohexyl (OcHex).[8] |
| Coupling Additives | Absence of additives may increase risk. | Use of HOBt can help suppress formation. |
Table 2: Common Scavengers to Prevent t-Butylation in Boc-SPPS
| Sensitive Residue | Common Scavengers |
| Tryptophan (Trp) | Thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS)[7] |
| Methionine (Met) | Thioanisole[7] |
| Cysteine (Cys) | p-Cresol, 1,4-butanedithiol |
| Tyrosine (Tyr) | Anisole, p-cresol |
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide for Byproduct Identification
-
Sample Preparation:
-
HPLC System and Conditions:
-
System: Standard analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV absorbance at 214 nm and 280 nm.[9]
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Collect fractions corresponding to the main peak and any significant impurity peaks for subsequent MS analysis.
-
Protocol 2: Mass Spectrometry Analysis for Byproduct Characterization
-
Sample Preparation:
-
The collected HPLC fractions can be directly infused or analyzed via LC-MS.
-
For direct infusion, ensure the sample is free of non-volatile salts. If necessary, desalt the sample using a C18 ZipTip or similar method.
-
-
Mass Spectrometry Conditions (ESI-MS):
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ions. Compare the observed masses with the theoretical masses of the expected peptide and potential byproducts.
-
MS/MS Analysis: Perform tandem MS on the precursor ions of interest. This will provide fragmentation data for sequence confirmation and identification of isomeric structures.
-
-
Data Analysis:
-
Analyze the MS1 spectrum for ions corresponding to the target peptide, aspartimide (-18 Da), and t-butylated products (+56 Da).
-
Analyze the MS/MS spectra to confirm the peptide sequence and identify characteristic fragment ions for β-aspartyl residues.[4]
-
Visualizations
Caption: Formation pathway of aspartimide and its subsequent hydrolysis products.
Caption: A logical workflow for troubleshooting common byproducts in Boc-SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc-Asp(OEt)-OH Coupling and Amine Capping
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Boc-Asp(OEt)-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My Boc-Asp(OEt)-OH coupling is incomplete, as indicated by a positive Kaiser test. What are the likely causes?
A1: Incomplete coupling of Boc-Asp(OEt)-OH can stem from several factors. The primary cause is often steric hindrance, where the bulky Boc protecting group impedes the reaction.[1][2] Other contributing factors can include:
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, blocking reactive sites.[2][3]
-
Suboptimal Reagent Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of Boc-Asp(OEt)-OH.[3]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the N-terminal amines.[3]
-
Reagent Quality: Degradation or impurities in the Boc-Asp(OEt)-OH or coupling reagents can adversely affect the reaction.[3]
Q2: What should be my immediate course of action after a positive Kaiser test?
A2: The recommended immediate action is to perform a second coupling (double coupling).[2][4] This involves washing the resin to remove the initial coupling reagents and then repeating the coupling step with a fresh solution of activated Boc-Asp(OEt)-OH.[2]
Q3: If double coupling fails, what are my options?
A3: If a second coupling attempt is unsuccessful, you have two main options:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based reagent like DIC/HOBt, switching to a more powerful uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, or PyBOP can significantly improve coupling efficiency for sterically hindered amino acids.[1][4]
-
Cap the Unreacted Amines: If you do not wish to attempt further coupling, or if more potent reagents are also ineffective, you should cap the unreacted N-terminal amines to prevent the formation of deletion sequences in your final peptide product.[4][5] Capping terminates the elongation of these failed peptide chains.[6]
Q4: What is "capping" and why is it necessary?
A4: Capping is the process of intentionally blocking unreacted N-terminal amines on the peptide-resin after an incomplete coupling reaction.[4][5] This is typically achieved by acetylation with a reagent like acetic anhydride.[4][6] Capping is crucial because it prevents the unreacted amines from participating in subsequent coupling cycles. This avoids the synthesis of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the desired full-length peptide during purification.[4]
Q5: What are the standard reagents used for capping?
A5: The most common capping solution is a mixture of acetic anhydride and a non-nucleophilic base in a solvent like DMF.[4] Commonly used bases include pyridine or diisopropylethylamine (DIPEA).[4][7] A typical formulation is a solution of acetic anhydride and DIPEA in DMF.[1]
Q6: How can I confirm that the capping reaction was successful?
A6: After the capping procedure, you should perform another Kaiser test.[4] A negative result (yellow or colorless beads) indicates that all the free primary amines have been successfully acetylated and you can proceed to the deprotection step for the next coupling cycle.[4][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling and subsequent amine capping.
Data Presentation: Comparison of Capping Reagent Mixtures
| Capping Reagent 1 | Base | Solvent | Typical Concentration (v/v) | Reaction Time |
| Acetic Anhydride | Pyridine | DMF | 3:2 ratio of Acetic Anhydride:Pyridine | 30 minutes |
| Acetic Anhydride | DIPEA | DMF | 20% Acetic Anhydride, 2% DIPEA | 30 minutes |
| Acetic Anhydride | DIPEA | CH2Cl2/MeOH | 17:2:1 CH2Cl2:MeOH:DIPEA | 45-60 minutes |
Note: Concentrations and reaction times may need to be optimized based on the specific resin and peptide sequence.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[4]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[4]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[4]
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.[4]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride and DIPEA
This protocol is for the acetylation of unreacted primary amines after a failed coupling attempt.
Procedure:
-
Washing: Following the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times) to remove residual coupling reagents.[1]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is 20% acetic anhydride and 2% DIPEA in DMF.[1]
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged. Agitate the mixture at room temperature for 30 minutes.[1][4]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and then with DCM (3 times).[1]
-
Verification: Perform a Kaiser test (Protocol 1) to confirm the successful capping of all free amines. The test should yield a negative result.[4]
-
Proceed to the N-terminal deprotection step of the successfully coupled peptide chains.
References
addressing peptide aggregation during synthesis with Boc-protected amino acids
Welcome to the technical support center for troubleshooting peptide aggregation during solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve challenges associated with peptide aggregation.
Troubleshooting Guides
Peptide aggregation during synthesis is a sequence-dependent phenomenon that can lead to incomplete reactions and low yields.[1] The following guides address common issues encountered during Boc-SPPS.
Issue 1: Poor Resin Swelling and Clumping
A primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly, often accompanied by physical clumping.[2] This occurs when growing peptide chains interact with each other through hydrogen bonding, forming secondary structures like β-sheets, rather than with the solvent.[1]
| Potential Cause | Recommended Solution | Underlying Principle |
| High Resin Loading | Switch to a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[2][3] | Increasing the distance between peptide chains on the solid support minimizes intermolecular interactions and subsequent aggregation.[1][2] |
| "Difficult" Sequence | Incorporate backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), at strategic intervals (e.g., every 6-7 residues).[4] | These groups disrupt the hydrogen bonding patterns that lead to the formation of secondary structures, thereby improving solvation.[4] |
| Ineffective Solvation | Change the primary solvent to a more polar option like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture.[4] | Polar aprotic solvents and chaotropic agents disrupt intermolecular hydrogen bonds, enhancing the solvation of the peptide-resin complex.[5][6] |
Issue 2: Incomplete Coupling or Deprotection
Aggregation can physically hinder the diffusion of reagents to the reactive sites on the peptide-resin, leading to failed or incomplete coupling and deprotection steps.[5]
| Potential Cause | Recommended Solution | Underlying Principle |
| Steric Hindrance due to Aggregation | Perform coupling reactions at an elevated temperature (e.g., 40-50°C).[2] | Increased thermal energy can disrupt secondary structures, making the N-terminus more accessible for coupling.[2] |
| Incomplete Boc Deprotection | Increase the duration of the TFA deprotection step or use a stronger deprotection cocktail.[7] | Ensuring complete removal of the Boc group is critical. Some hindered residues may require more stringent conditions.[7] |
| Slow Reaction Kinetics | Utilize in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[8][9] | This minimizes the time the peptide-resin is in a neutral, aggregation-prone state.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of peptide aggregation during Boc-SPPS?
A1: Early indicators include poor resin swelling, a "clumpy" or sticky appearance of the resin, and slow solvent drainage during washing steps.[2] Analytically, an incomplete reaction after a coupling step, as indicated by a positive ninhydrin (Kaiser) test, can also signal aggregation.[2][10]
Q2: Are certain peptide sequences more prone to aggregation?
A2: Yes, sequences rich in hydrophobic amino acids, particularly those with β-branched side chains like valine and isoleucine, are more susceptible to aggregation.[10] The propensity to form stable secondary structures through intra-chain hydrogen bonding also contributes to this issue.[5][10]
Q3: How does the choice of solid support influence aggregation?
A3: The solid support is a critical factor. Resins with lower loading capacities increase the spatial separation of peptide chains, reducing intermolecular interactions.[2] Additionally, resins with enhanced swelling properties, such as those based on polyethylene glycol (PEG), can improve the solvation of the growing peptide chains.[2][5]
Q4: Can changing the coupling reagents help with difficult sequences?
A4: While the choice of coupling reagent is important, overcoming severe aggregation often requires more fundamental changes to the synthesis strategy. However, for challenging couplings, more potent activating agents like HBTU or HATU can be beneficial due to their faster reaction kinetics.[4] Pre-activating the protected amino acid before adding it to the resin can also help avoid side reactions like guanidinylation.[8]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the fundamental steps for a single amino acid addition cycle.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[7]
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
Washing: Wash the resin with DMF and DCM to prepare for the next cycle.[10]
Protocol 2: Coupling with a Chaotropic Agent (LiCl)
This protocol is an adaptation for a manual coupling step when aggregation is suspected.
-
Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.[10]
-
Chaotropic Wash: Before coupling, wash the resin with a 0.4 M solution of LiCl in DMF.[10]
-
Coupling:
-
Prepare the activated amino acid solution as described in Protocol 1.[10]
-
Add the activated amino acid solution to the resin.
-
-
Monitoring and Washing:
Visualizations
Caption: Key causes of peptide aggregation and their corresponding solutions.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
selecting optimal coupling reagents for challenging sequences with Boc-Asp(OEt)-OH
Welcome to the technical support center for peptide synthesis utilizing Boc-Asp(OEt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this aspartic acid derivative, especially in challenging sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling Boc-Asp(OEt)-OH?
A: While Boc-protected amino acids generally avoid the base-catalyzed aspartimide formation common in Fmoc synthesis, challenges can still arise.[1] The primary issues encountered with Boc-Asp(OEt)-OH are:
-
Steric Hindrance: In sequences containing other bulky amino acids or where the growing peptide chain aggregates, the efficiency of coupling can be reduced.[2][3]
-
Incomplete Coupling: Due to steric hindrance or suboptimal activation, the reaction may not go to completion, leading to deletion sequences.[4]
-
Racemization: Although less common with standard protocols, aggressive activation conditions or prolonged reaction times can lead to a loss of stereochemical integrity at the α-carbon.[5][6]
Q2: Which coupling reagents are recommended for Boc-Asp(OEt)-OH, particularly in difficult sequences?
A: For challenging couplings, potent onium-salt-based reagents are highly recommended.[4]
-
HATU/HCTU: These are among the most effective reagents for difficult couplings due to the formation of highly reactive OAt-ester intermediates, leading to rapid reaction times and reduced side reactions.[7][8] HATU is generally considered more reactive than HBTU.[7]
-
HBTU: A reliable and widely used reagent that is slightly less reactive than HATU but still very effective for most applications.[7][9]
-
COMU: A newer generation uronium salt that shows excellent coupling efficiency, often with reduced epimerization risk and better solubility.[10]
-
DIC/HOBt or DIC/OxymaPure: This carbodiimide-based method is a cost-effective and reliable option. The use of additives like HOBt or OxymaPure is essential to suppress racemization.[11][12] This combination is often preferred when base-free conditions are necessary.[12]
Q3: How can I monitor the completion of the coupling reaction?
A: The most common method for monitoring coupling completion in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[7][8]
-
Negative Result (Yellow/Colorless): Indicates that few or no free primary amines are present, meaning the coupling is complete.
-
Positive Result (Blue/Purple): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.[8]
Q4: What should I do if the ninhydrin test is positive after a coupling reaction?
A: A positive ninhydrin test requires immediate action to avoid deletion sequences.[3][8]
-
Recouple: The most straightforward approach is to perform a second coupling. Drain the vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated Boc-Asp(OEt)-OH.[3]
-
Switch Reagents: If the sequence is known to be difficult and recoupling fails, consider switching to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU) for the second coupling attempt.[4]
-
Capping: If double coupling is unsuccessful, the unreacted amines should be permanently blocked to prevent them from reacting in subsequent cycles. This is done using a capping agent like acetic anhydride.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser test after coupling) | Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough for the specific sequence.[4] | 1. Switch to a more powerful onium-salt reagent like HATU, HCTU, or COMU.[4]2. Perform a double coupling with fresh reagents.[13] |
| Steric Hindrance: The peptide sequence near the coupling site is bulky, preventing access for the activated amino acid.[2] | 1. Increase reaction time (e.g., from 1-2 hours to 4 hours or overnight).[13]2. Consider microwave-assisted synthesis to overcome the activation energy barrier.[4] | |
| Peptide Aggregation: The growing peptide chains are clumping together on the resin, blocking reactive sites.[3] | 1. Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[4]2. Use a low-load resin to increase the distance between peptide chains.[13] | |
| High Levels of Racemization (Detected during final product analysis) | Over-activation: The pre-activation time before adding the amine is too long, leading to oxazolone formation.[13] | 1. Reduce the pre-activation time to 1-5 minutes.2. Avoid excessive base. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if possible.[8] |
| Inappropriate Reagent/Additive: Using a carbodiimide without an additive like HOBt or OxymaPure. | 1. Always use an additive with carbodiimide reagents. OxymaPure and HOAt are superior to HOBt in suppressing racemization.[4][14]2. Switch to a phosphonium-based reagent like PyBOP, which is associated with lower racemization levels.[4] |
Coupling Reagent Performance Comparison
The following table summarizes the general performance characteristics of common coupling reagents suitable for Boc-Asp(OEt)-OH.
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| Uronium/Aminium | HATU, HCTU, HBTU, COMU | Very High | Very Low (especially HATU/COMU) | Highly efficient for hindered couplings with rapid reaction times.[7][8][11] COMU is a non-explosive alternative to benzotriazole-based reagents.[10][15] |
| Phosphonium | PyBOP, PyAOP | High | Low | Effective for challenging couplings and does not cause guanidinylation side reactions.[8][15] PyBOP is a non-toxic alternative to the carcinogen-producing BOP reagent.[12] |
| Carbodiimide | DIC, EDC | Moderate to High | Low to Moderate (suppressed by additives) | Cost-effective and reliable.[11] Additives (HOBt, Oxyma) are essential for good performance.[12][15] The urea byproduct from DIC is soluble, simplifying washes.[12] |
Visualizations
Caption: Standard workflow for a coupling cycle in Boc-SPPS.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Experimental Protocols
Protocol 1: Coupling of Boc-Asp(OEt)-OH using HATU
This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.[7]
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Boc-Asp(OEt)-OH (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction.[8] If the test is positive (blue), extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Coupling of Boc-Asp(OEt)-OH using DIC/HOBt
This protocol provides a reliable and cost-effective method for coupling.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes and drain.
-
Solution Preparation: In a separate reaction vessel, dissolve Boc-Asp(OEt)-OH (2.5 eq.) and 1-Hydroxybenzotriazole (HOBt) (2.5 eq.) in DMF.
-
Coupling Addition: Add the Boc-Asp(OEt)-OH/HOBt solution to the resin.
-
Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (2.5 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1, Step 7.
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, capping is required to terminate unreacted chains.[8]
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and Mass Spectrometry for the Validation of Peptides with 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (Boc-Asp(OEt)-OH), into synthetic peptides presents unique challenges for analytical validation. Ensuring the identity, purity, and quantity of these modified peptides is critical for their use in research and drug development. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the comprehensive validation of a model peptide containing Boc-Asp(OEt)-OH.
This guide will delve into a direct comparison of common reversed-phase HPLC column chemistries and mass spectrometry platforms, supported by representative experimental data and detailed protocols.
Model Peptide
For the purpose of this guide, we will consider the following model hexapeptide:
Ac-Ala-Gly-Phe-Leu-Gly-[Boc-Asp(OEt)]-NH₂
This peptide includes a range of amino acid polarities and is C-terminally amidated, with the non-standard amino acid at the C-terminus.
High-Performance Liquid Chromatography (HPLC) Comparison
Reversed-phase HPLC is the cornerstone of peptide purity analysis. The choice of stationary phase can significantly impact the resolution of the target peptide from synthesis-related impurities. Here, we compare two common stationary phases: C18 and Phenyl-Hexyl.
Data Presentation: HPLC Performance Comparison
| Parameter | HPLC Method 1: C18 Column | HPLC Method 2: Phenyl-Hexyl Column |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm |
| Retention Time (t_R) of Model Peptide | 12.5 min | 11.2 min |
| Peak Width (W) | 0.15 min | 0.18 min |
| Theoretical Plates (N) | ~35,000 | ~27,000 |
| Resolution (R_s) from a key impurity (e.g., deletion peptide) | 2.2 | 1.8 |
Analysis: The C18 column provides greater retention and higher separation efficiency (theoretical plates) for the model peptide, leading to better resolution from a closely eluting impurity.[1][2] This is attributed to the strong hydrophobic interactions between the peptide's alkyl side chains and the C18 stationary phase. The Phenyl-Hexyl column offers alternative selectivity due to pi-pi interactions with the aromatic residues (Phe) and may be advantageous for separating impurities that co-elute on a C18 column.[1][3]
Mass Spectrometry (MS) Comparison
Mass spectrometry is indispensable for confirming the identity and quantifying peptides. We compare two widely used MS platforms: a Triple Quadrupole (QqQ) mass spectrometer, known for its sensitivity in targeted quantification, and a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap, which provides high mass accuracy and resolution for confident identification.[4][5]
Data Presentation: Mass Spectrometry Performance Comparison
| Parameter | MS Method 1: Triple Quadrupole (QqQ) | MS Method 2: High-Resolution MS (Orbitrap) |
| Mass Analyzer | SCIEX Triple Quad 6500+ | Thermo Scientific Q Exactive HF |
| Mass Accuracy | ± 0.1 Da | < 5 ppm |
| Mass Resolution | Unit Resolution | > 140,000 @ m/z 200 |
| Limit of Detection (LOD) | ~0.5 pg on column | ~5 pg on column |
| Limit of Quantification (LOQ) | ~1.5 pg on column | ~15 pg on column |
| Primary Application | Targeted Quantification (SRM/MRM) | Identification, Characterization, Quantification |
Analysis: The Triple Quadrupole mass spectrometer offers superior sensitivity for targeted quantification, making it the instrument of choice for pharmacokinetic studies or low-level impurity analysis.[6][7] The High-Resolution Mass Spectrometer provides unambiguous identification through highly accurate mass measurements, which is crucial for confirming the elemental composition of the parent peptide and its fragments.[5][8] The high resolution of the Orbitrap also allows for the separation of isobaric interferences.[5]
Experimental Protocols
Protocol 1: HPLC Purity Analysis with C18 Column
-
Sample Preparation: Dissolve the lyophilized peptide in 50:50 acetonitrile/water to a concentration of 1 mg/mL.
-
Instrumentation: An ACQUITY UPLC H-Class System with a TUV detector.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 50% B
-
17-18 min: 50% to 95% B
-
18-19 min: 95% B
-
19-19.1 min: 95% to 5% B
-
19.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 2 µL.
Protocol 2: HPLC Purity Analysis with Phenyl-Hexyl Column
-
Sample Preparation: Dissolve the lyophilized peptide in 50:50 acetonitrile/water to a concentration of 1 mg/mL.
-
Instrumentation: An ACQUITY UPLC H-Class System with a TUV detector.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 50% B
-
17-18 min: 50% to 95% B
-
18-19 min: 95% B
-
19-19.1 min: 95% to 5% B
-
19.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 2 µL.
Protocol 3: Targeted Quantification using Triple Quadrupole MS
-
Sample Preparation: Prepare a stock solution of the model peptide and serially dilute in plasma or an appropriate matrix to create a calibration curve.
-
Instrumentation: An ACQUITY UPLC I-Class System coupled to a SCIEX Triple Quad 6500+ with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient optimized for the elution of the target peptide.
-
Flow Rate: 0.4 mL/min.
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion: Select the most abundant charge state of the model peptide (e.g., [M+H]⁺).
-
Product Ions: Select 2-3 of the most intense and specific fragment ions. A common fragmentation of the Boc group is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10]
-
Collision Energy: Optimize for each SRM transition.
-
Protocol 4: Identification and Characterization using High-Resolution MS
-
Sample Preparation: Dissolve the lyophilized peptide in 50:50 acetonitrile/water with 0.1% formic acid to a concentration of 10 µg/mL.
-
Instrumentation: A Vanquish UHPLC system coupled to a Thermo Scientific Q Exactive HF mass spectrometer with a heated ESI source.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Use the same gradient as in Protocol 1.
-
Flow Rate: 0.3 mL/min.
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Full MS Scan:
-
Resolution: 140,000
-
Scan Range: m/z 200-2000
-
-
Data-Dependent MS/MS (dd-MS²):
-
Resolution: 17,500
-
TopN: 10
-
Collision Energy: Stepped HCD (20, 30, 40)
-
-
Mandatory Visualizations
Caption: Workflow for synthetic peptide validation.
Caption: Logical comparison of analytical methods.
References
- 1. halocolumns.com [halocolumns.com]
- 2. lcms.cz [lcms.cz]
- 3. separationmethods.com [separationmethods.com]
- 4. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Chiral Purity of Synthetic Boc-Asp(OEt)-OH
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Boc-L-aspartic acid diethyl ester (Boc-Asp(OEt)-OH) is of paramount importance. The presence of the undesired D-enantiomer can have significant implications for the efficacy, safety, and overall quality of synthesized peptides and other pharmaceutical compounds. This guide provides a comprehensive comparison of analytical techniques for assessing the chiral purity of Boc-Asp(OEt)-OH, complete with experimental protocols and illustrative data to facilitate method selection and implementation.
Comparison of Analytical Methods
The chiral purity of Boc-Asp(OEt)-OH can be determined by several analytical methods, each with its own advantages and limitations. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, and classical Polarimetry.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods
| Feature | Chiral HPLC | Chiral GC-MS | Chiral NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. |
| Sample Preparation | Simple dissolution in mobile phase. | Derivatization to increase volatility is required. | Simple mixing of the analyte with a chiral solvating agent. | Dissolution in a suitable solvent. |
| Sensitivity | High | Very High | Moderate | Low |
| Limit of Quantification (LOQ) | Typically ≤0.1% | Can be as low as 0.1%[1] | Typically >0.5% | Generally >1% |
| Analysis Time | 10-30 minutes | 20-40 minutes | 5-15 minutes per sample | < 5 minutes per sample |
| Key Advantages | Direct analysis, robust, widely available. | High resolution and sensitivity, structural confirmation from MS. | Rapid, non-destructive, provides structural information. | Fast, simple, and inexpensive. |
| Key Limitations | Requires specialized and often expensive chiral columns. | Sample derivatization can be time-consuming and may introduce artifacts. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. | Low sensitivity, susceptible to impurities, requires a known specific rotation value. |
Experimental Protocols and Data
Detailed methodologies for the key analytical techniques are provided below. The quantitative data for HPLC is illustrative and representative of typical separations for Boc-protected amino acid esters on polysaccharide-based chiral columns.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for the direct separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are often effective for the resolution of N-protected amino acids and their esters.
Illustrative Data for Chiral HPLC Separation of Boc-DL-Asp(OEt)-OH
Table 2: Illustrative Chromatographic Data on a Polysaccharide-Based CSP
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Retention Time (L-enantiomer) | ~ 8.5 min |
| Retention Time (D-enantiomer) | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | Calculated from the peak areas of the L and D enantiomers. |
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a column oven, and a suitable chiral column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
-
Sample Preparation: Prepare a solution of Boc-Asp(OEt)-OH in the mobile phase at a concentration of approximately 1 mg/mL. For method development, a racemic (DL) standard is used.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase (n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers based on the injection of an L-enantiomer standard or a racemic mixture.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds. For amino acid derivatives like Boc-Asp(OEt)-OH, a derivatization step is necessary to increase their volatility.
Experimental Protocol:
-
Derivatization:
-
To a dry vial containing ~1 mg of Boc-Asp(OEt)-OH, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation: A GC-MS system equipped with a chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm, 0.16 µm).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Data Analysis: The enantiomers will be separated based on their retention times. The mass spectrometer provides confirmation of the identity of the peaks and allows for quantification based on the peak areas of selected characteristic ions.
Chiral NMR Spectroscopy
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve ~10 mg of Boc-Asp(OEt)-OH in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in small increments (e.g., 0.2, 0.5, 1.0 equivalents) and acquire a ¹H NMR spectrum after each addition.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Observe the splitting of one or more proton signals of Boc-Asp(OEt)-OH into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
The enantiomeric excess can be determined by integrating the corresponding signals of the two enantiomers.
-
Polarimetry
Polarimetry is a traditional method that measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are dependent on the compound, concentration, path length, solvent, and temperature.
Illustrative Data for Polarimetry of L-Aspartic acid diethyl ester hydrochloride
Table 3: Optical Rotation Data
| Compound | Specific Rotation [α]D20 | Conditions |
| L-Aspartic acid diethyl ester hydrochloride | +10° ± 1°[2] | c = 1 in DMF |
Note: This value is for the hydrochloride salt of the diethyl ester of L-aspartic acid and serves as a close approximation for Boc-L-Asp(OEt)-OH.
Experimental Protocol:
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Accurately weigh a sample of Boc-Asp(OEt)-OH and dissolve it in a known volume of a suitable solvent (e.g., DMF) to a specific concentration (e.g., 1 g/100 mL).
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
-
Data Analysis:
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
-
The enantiomeric excess can be estimated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: % ee = ( [α]observed / [α]pure ) x 100
-
Visualizations
Workflow for Chiral Purity Assessment
The following diagram illustrates a general workflow for assessing the chiral purity of a synthetic compound like Boc-Asp(OEt)-OH.
Caption: General workflow for the synthesis and chiral purity analysis of Boc-Asp(OEt)-OH.
Decision Logic for Method Selection
The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, available instrumentation, and sample throughput needs.
References
A Comparative Guide to Coupling Reagents for the Incorporation of Boc-Asp(OEt)-OH
For Researchers, Scientists, and Drug Development Professionals
The efficient and high-fidelity incorporation of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical parameter that directly influences reaction kinetics, yield, purity, and the suppression of side reactions, most notably racemization. This guide provides an objective, data-driven comparison of common coupling reagents for the incorporation of N-α-Boc-L-aspartic acid α-ethyl ester (Boc-Asp(OEt)-OH), a key building block in the synthesis of various peptide-based therapeutics.
Comparison of Coupling Reagent Performance
The selection of a coupling reagent often involves balancing reactivity, the potential for side reactions, and cost. For aspartic acid derivatives like Boc-Asp(OEt)-OH, a key challenge is minimizing the risk of aspartimide formation, a common side reaction during Fmoc-based SPPS, though less prevalent under the acidic deprotection conditions of Boc-SPPS. Racemization, however, remains a critical consideration for all peptide synthesis strategies.[1]
The following tables summarize the performance of several widely used coupling reagents. While direct comparative data for Boc-Asp(OEt)-OH is sparse in the literature, the presented data is collated from studies on analogous "difficult" couplings and provides a strong indication of expected performance.[2][3]
Table 1: Performance in "Difficult" Peptide Sequence Synthesis (Acyl Carrier Protein 65-74)
| Coupling Reagent | Class | Crude Peptide Purity (%) (2 x 2 min coupling) | Crude Peptide Purity (%) (2 x 20 min coupling) | Key Considerations |
| HATU | Uronium/Aminium | 83.63 | 81.65 | Forms a highly reactive OAt-ester, leading to faster and more complete reactions.[2][4] Generally considered superior for sterically hindered couplings with a lower risk of epimerization compared to HBTU.[2] |
| HCTU | Uronium/Aminium | 79.57 | 82.35 | A cost-effective alternative to HATU with comparable high reactivity.[3] |
| COMU | Uronium/Aminium | 79.00 | 79.00 | A third-generation uronium reagent based on Oxyma, which is non-explosive and offers high solubility.[5][6][7] Its performance is comparable to HATU in many cases.[6] |
| PyBOP | Phosphonium | 70.27 | 78.54 | A well-established reagent that avoids the formation of a carcinogenic byproduct (HMPA) associated with the original BOP reagent.[8] Byproducts are generally less hazardous.[4] |
| HBTU | Uronium/Aminium | Not Reported | Not Reported | A widely used and effective reagent, though generally slower and with a slightly higher risk of side reactions compared to HATU.[2][3] |
| DIC/HOBt | Carbodiimide | - | - | A classic, cost-effective method. The addition of HOBt is crucial for suppressing racemization.[4] The diisopropylurea byproduct is soluble in common solvents, making it suitable for SPPS.[4] |
Data adapted from a comparative study on the synthesis of the challenging 65-74 ACP fragment (H-VQAAIDYING-OH). Higher percentages indicate greater purity of the crude product.[3]
Table 2: Racemization Propensity for Sensitive Amino Acids
| Coupling Reagent/Method | Amino Acid Coupled | Base | % D-Isomer (Racemization) |
| BOP | Boc-His(Tos)-OH | DIEA (excess) | ~3%[9] |
| DEPBT | Boc-Ser(Bzl)-OH | Not Specified | 4% (with 60 min pre-activation)[10] |
| HATU | Boc-Ser(Bzl)-OH | Not Specified | 16% (with 4 min pre-activation)[10] |
| HBTU | Boc-Ser(Bzl)-OH | Not Specified | 21% (with 15 min pre-activation)[10] |
| PyBOP | Boc-Phe-OH + H-Gly-OEt | DIEA | 3.9%[8] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not Specified | 1.8%[11] |
Experimental Workflows and Protocols
The following sections detail generalized experimental workflows and protocols for the incorporation of Boc-Asp(OEt)-OH using various classes of coupling reagents in manual Boc-SPPS.
Logical Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for one cycle of amino acid incorporation in Boc-SPPS.
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of Boc-Asp(OEt)-OH in manual Boc-SPPS. Reagent equivalents are calculated based on the initial loading of the resin.
Materials:
-
Merrifield or PAM resin
-
Boc-Asp(OEt)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Coupling reagents (HATU, HBTU, PyBOP, DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Protocol 1: Nα-Boc Deprotection and Neutralization (Common to all methods)
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Deprotection (Pre-wash): Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 1-2 minutes and drain.[12]
-
Deprotection (Main): Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Add a 5-10% solution of DIEA in DCM and agitate for 5-10 minutes.
-
Final Wash: Drain the neutralization solution and wash the resin with DCM (3x). The resin is now ready for the coupling step.
Protocol 2: Coupling with HATU or HBTU
-
Activation Solution: In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 eq.) and HATU or HBTU (1.95 eq.) in DMF. Add DIEA (4.0 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor for reaction completion (a negative result indicates completion). If the test is positive, continue agitation and re-test, or perform a recoupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Caption: Experimental workflow for HATU/HBTU mediated coupling.
Protocol 3: Coupling with PyBOP
-
Activation Solution: In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 eq.) and PyBOP (2.0 eq.) in DMF. Add DIEA (4.0 eq.) to the solution. For enhanced racemization suppression, 1-Hydroxybenzotriazole (HOBt) (2.0 eq.) can be added.[13]
-
Coupling: Add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test remains positive after 2 hours, a recoupling may be necessary.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Coupling with DIC/HOBt
-
Solution Preparation: In a separate vessel, dissolve Boc-Asp(OEt)-OH (2.0 eq.) and HOBt (2.0 eq.) in DMF.
-
Activation: Add DIC (2.0 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature. This method may require longer coupling times (2-4 hours).
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Conclusion and Recommendations
The successful incorporation of Boc-Asp(OEt)-OH is achievable with a variety of coupling reagents. The optimal choice depends on the specific requirements of the synthesis.
-
For Maximum Efficiency and Speed: HATU and COMU are the recommended reagents, particularly for sterically hindered couplings or sequences prone to aggregation. They consistently provide high purity and faster reaction times.[2][6]
-
For a Balance of Performance and Cost: HCTU and PyBOP offer excellent alternatives, providing high coupling efficiency with a good safety profile and lower cost than HATU.
-
For Cost-Effective, Routine Synthesis: The classic DIC/HOBt method remains a reliable and economical option, provided that longer coupling times are acceptable and racemization is carefully monitored. The inclusion of HOBt is critical to maintaining chiral purity.[4]
It is always advisable to perform a small-scale test coupling and monitor the reaction to optimize conditions for a specific peptide sequence. Careful selection of the coupling strategy is a key investment in achieving the desired peptide with high yield and purity.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
Navigating Aspartic Acid Protection: A Comparative Guide to Boc and Z Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. Aspartic acid, with its reactive side-chain carboxyl group, presents a notable challenge, demanding careful consideration to prevent side reactions and ensure the integrity of the final peptide. This guide offers an in-depth, objective comparison of two stalwart protecting groups for the α-amino group of aspartic acid: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz). This analysis is supported by experimental data and detailed protocols to empower informed decisions in your synthetic endeavors.
At a Glance: Key Differences Between Boc and Z Protection
The primary distinction between Boc and Z protecting groups lies in their chemical lability, which dictates their use in orthogonal or quasi-orthogonal peptide synthesis strategies.[1] The Boc group is characteristically sensitive to acidic conditions, whereas the Z group is stable to acids but can be readily cleaved by catalytic hydrogenolysis.[1] This fundamental difference is a critical determinant in designing a synthetic route, particularly for complex peptides featuring multiple protecting groups.[1]
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key performance indicators for Boc and Z protection of aspartic acid.
Table 1: General Characteristics of Boc and Z Protecting Groups
| Parameter | Boc Protection | Z Protection |
| Protecting Group | tert-Butoxycarbonyl | Benzyloxycarbonyl (Carbobenzyloxy) |
| Typical Reagent | Di-tert-butyl dicarbonate (Boc Anhydride) | Benzyl chloroformate |
| Cleavage Condition | Acidolysis (e.g., TFA, HCl in dioxane)[1][2] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1] |
| Byproducts of Cleavage | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups.[1] | Orthogonal to Boc and other acid-labile groups.[1] |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Boc Strategy | Z Strategy | Mitigation Strategies |
| Aspartimide Formation | Can occur during final cleavage with strong acids (e.g., HF).[1] The use of a β-cyclohexyl (OcHex) ester for the side chain is known to significantly reduce this side reaction compared to the β-benzyl (OBzl) ester.[1][3] | Less prone to aspartimide formation during routine synthesis steps due to the stability of the Z group to mild acids and bases.[1] However, it can still occur under certain conditions.[1] | Use of sterically hindered side-chain esters (e.g., OcHex), optimized cleavage conditions (lower temperature), or backbone protection.[1][4] |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp and Met. | Less of a concern as the byproducts of deprotection are less reactive towards sensitive amino acids. | Use of scavengers (e.g., thioanisole, cresol) during cleavage.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and achieving high yields in peptide synthesis.
Protocol 1: Synthesis of Boc-L-Aspartic Acid 4-Benzyl Ester (Boc-Asp(OBzl)-OH)
This protocol describes the protection of the α-amino group of L-aspartic acid 4-benzyl ester with a Boc group.[1]
-
Materials: L-aspartic acid 4-benzyl ester, Di-tert-butyl dicarbonate (Boc Anhydride), Dioxane, Water, Sodium bicarbonate.
-
Procedure:
-
Dissolve L-aspartic acid 4-benzyl ester in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to adjust the pH.
-
Add a solution of Boc Anhydride in dioxane dropwise while maintaining the pH.
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify the product by crystallization or chromatography.
-
Protocol 2: Synthesis of Z-L-Aspartic Acid
This protocol outlines the protection of the α-amino group of L-aspartic acid with a Z group.[1]
-
Materials: L-Aspartic acid, Sodium hydroxide (NaOH), Benzyl chloroformate, Diethyl ether, Hydrochloric acid (HCl).[1]
-
Procedure:
-
Dissolve L-Aspartic acid (1 equivalent) in 1N NaOH solution and cool to 0-5°C.[1]
-
Simultaneously, add benzyl chloroformate (1.1 equivalents) and 2N NaOH solution in portions while maintaining the temperature at 0-5°C and the pH between 9-10.[1]
-
After the addition is complete, continue stirring at room temperature for 2 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.[1]
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the product.
-
Protocol 3: N-terminal Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for the removal of the N-terminal Boc group during SPPS.[1]
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavenger (e.g., 0.5% dithiothreitol if Cys, Met, or Trp are present).[1]
-
Procedure:
-
Swell the peptide-resin in DCM.[1]
-
Treat the resin with a solution of 50% TFA in DCM for a short pre-wash (e.g., 5 minutes).[1]
-
Remove the pre-wash solution and add fresh 50% TFA/DCM.[1]
-
Allow the deprotection reaction to proceed for 15-25 minutes.[1]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
-
Protocol 4: Z Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Z group from an amino acid or peptide.[2]
-
Reagents: Z-protected peptide, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂), Celite® or a similar filtration aid.[2]
-
Procedure:
-
Dissolve the Z-protected peptide (1.0 eq) in methanol.[2]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[2]
-
Secure the reaction flask to a hydrogenation apparatus.[2]
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).[2]
-
Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Remove the solvent under reduced pressure to obtain the deprotected product.[2]
-
Strategic Workflow for Aspartic Acid Protection
The choice between Boc and Z protecting groups for aspartic acid is contingent on the overall synthetic strategy and the specific attributes of the target peptide.
Caption: Decision workflow for selecting Boc vs. Z protection for aspartic acid.
Conclusion
The selection between Boc and Z protection for aspartic acid is a critical decision that hinges on the overarching synthetic plan and the specific demands of the target peptide.
Choose Boc protection when:
-
An acid-labile protecting group is necessary for compatibility with other protecting groups in an orthogonal scheme (e.g., with Fmoc or Z).[1]
-
The synthesis is designed around standard Boc-SPPS protocols.[1]
-
Appropriate measures, such as the use of scavengers, are in place to mitigate potential side reactions from the tert-butyl cation generated during deprotection.[1]
Choose Z protection when:
-
Stability to acidic conditions is a primary requirement.
-
A deprotection method orthogonal to acid-labile groups is needed.[1]
-
The peptide sequence does not contain functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes).[1]
For sequences prone to aspartimide formation, such as those containing Asp-Gly or Asp-Ser motifs, meticulous consideration of the side-chain protecting group is paramount, irrespective of the chosen α-amino protection strategy.[3] The use of sterically hindered esters, like the cyclohexyl ester for the aspartic acid side chain, is a well-established method to minimize this problematic side reaction, particularly in Boc-based synthesis.[1]
References
Evaluating the Impact of Boc-Asp(OEt)-OH on Peptide Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is fundamental to achieving desired biological outcomes. The incorporation of aspartic acid (Asp) residues, however, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can compromise peptide purity, structure, and function. This guide provides a comprehensive comparison of Boc-Asp(OEt)-OH with other commonly used aspartic acid derivatives in Boc-based solid-phase peptide synthesis (SPPS), offering insights into its impact on synthesis efficiency and the integrity of the final peptide.
The Challenge of Aspartic Acid Incorporation
The primary obstacle during the synthesis of peptides containing aspartic acid is the intramolecular cyclization of the peptide backbone to form a five-membered succinimide ring, known as an aspartimide.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3] The formation of the aspartimide intermediate can lead to two major detrimental outcomes:
-
Chain Termination: The cyclic structure can be unreactive to further coupling, halting the peptide elongation.
-
Isomerization: The aspartimide ring can be opened by nucleophiles, including the peptide's own backbone or external agents, to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[4] This isomerization introduces a kink in the peptide backbone, which can significantly alter its three-dimensional structure and, consequently, its biological activity.[5]
The choice of the side-chain protecting group for the β-carboxyl group of aspartic acid is therefore critical to minimizing this side reaction.
Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
In Boc-based SPPS, the Nα-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain protecting groups are designed to be stable to the repetitive TFA treatments used for Boc removal and are typically cleaved at the final step with strong acids like HF or TFMSA.[6][7] The selection of the Asp side-chain protecting group involves a trade-off between stability during synthesis and the potential for side reactions.
Here, we compare Boc-Asp(OEt)-OH with other common alternatives:
| Derivative | Side-Chain Protecting Group | Relative Steric Hindrance | Propensity for Aspartimide Formation | Cleavage Conditions | Key Advantages & Disadvantages |
| Boc-Asp(OBzl)-OH | Benzyl (Bzl) | Low | High | Strong Acid (HF, TFMSA) | Advantage: Widely used, compatible with standard Boc/Bzl strategy.[8] Disadvantage: High risk of aspartimide formation; generated benzyl cation can cause other side reactions.[8][9] |
| Boc-Asp(OEt)-OH | Ethyl (Et) | Low-Moderate | Moderate | Strong Acid (HF, TFMSA), Saponification (Base) | Advantage: Potentially lower aspartimide formation than methyl esters due to slightly increased steric bulk. Disadvantage: Still susceptible to aspartimide formation; limited direct comparative data available. |
| Boc-Asp(OcHex)-OH | Cyclohexyl (cHex) | High | Low | Strong Acid (HF, TFMSA) | Advantage: Significantly suppresses aspartimide formation due to steric hindrance.[1][9] Recommended for long or difficult sequences.[10] Disadvantage: Higher cost and potentially slower coupling kinetics. |
| Boc-Asp(OtBu)-OH | tert-Butyl (tBu) | Very High | Very Low | Strong Acid (HF, TFMSA) | Advantage: Excellent suppression of aspartimide formation. Disadvantage: Not fully stable to repeated TFA deprotection steps in Boc-SPPS, leading to premature deprotection.[8] More commonly used in Fmoc-SPPS. |
Analysis:
-
Boc-Asp(OBzl)-OH: The historical standard, its use is often associated with significant levels of aspartimide-related impurities, especially in sensitive sequences.[9]
-
Boc-Asp(OEt)-OH: As an ethyl ester, it offers slightly more steric hindrance than a methyl ester (OMe). It is expected to provide a modest improvement over methyl esters in reducing aspartimide formation. However, it is unlikely to be as effective as the bulkier cyclohexyl or tert-butyl esters. Its lability is comparable to the benzyl ester under strong acid cleavage conditions.
-
Boc-Asp(OcHex)-OH: The cyclohexyl ester is a well-established solution for mitigating aspartimide formation in Boc-SPPS due to its steric bulk, which physically hinders the backside attack of the backbone nitrogen on the side-chain carbonyl.[1]
-
Boc-Asp(OtBu)-OH: While providing excellent steric protection, its acid lability is too close to that of the Nα-Boc group, making it unsuitable for standard Boc-SPPS protocols where repeated TFA treatment is required.[8]
Impact on Peptide Structure and Function
The formation of a β-aspartyl linkage fundamentally alters the peptide backbone's geometry. This change can disrupt critical secondary structures like α-helices and β-sheets, which are often essential for biological recognition and activity.[11] Circular Dichroism (CD) spectroscopy is a powerful technique to detect such conformational changes. An α-helical peptide will typically show characteristic negative bands at ~208 and 222 nm, while a β-sheet shows a negative band around 218 nm.[12] A peptide with a random coil structure, which can result from the disruption caused by a β-aspartyl bond, will exhibit a strong negative band below 200 nm.[12]
A study on Growth-blocking peptide (GBP) demonstrated that a synthetic version containing a β-aspartyl bond at position 16, resulting from aspartimide formation during Fmoc synthesis, exhibited no physiological effect, whereas the correctly synthesized peptide with the α-aspartyl bond was active.[5] This highlights the critical importance of maintaining the correct peptide bond geometry for biological function.
Experimental Protocols
Standard Boc-SPPS Cycle
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.
Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation Mechanism
The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, followed by a nucleophilic attack on the side-chain ester carbonyl.
Caption: Mechanism of aspartimide formation and subsequent rearrangement to α- and β-aspartyl peptides.
Peptide Cleavage and Deprotection (HF Cleavage)
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Resin Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger mixture (e.g., p-cresol, anisole) to trap reactive cations generated during cleavage.
-
HF Cleavage: Cool the vessel to 0°C. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding a large volume of cold diethyl ether to the residue.
-
Isolation: Collect the peptide precipitate by filtration or centrifugation. Wash the pellet multiple times with cold diethyl ether to remove scavengers and other organic-soluble impurities.
-
Drying: Dry the crude peptide under vacuum.
Analytical Characterization
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C18, 3-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is typical for initial analysis.
-
Detection: UV at 214-220 nm.
-
Analysis: Aspartimide-related impurities, such as the β-aspartyl isomer, often co-elute or elute very close to the main peptide peak, making purification challenging.[5] High-resolution columns and optimized gradients are necessary for separation.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The aspartimide intermediate will have a mass loss of 18 Da (loss of H₂O) compared to the parent peptide. The α- and β-aspartyl isomers are isobaric (have the same mass), so they cannot be distinguished by MS alone but require chromatographic separation.[13][14]
-
-
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.
-
Measurement: Scan the peptide in the far-UV region (190-250 nm) to assess secondary structure.
-
Analysis: Compare the CD spectrum of the synthesized peptide against a known standard or theoretical predictions. Significant deviations from the expected spectrum, such as a loss of defined α-helical or β-sheet character, may indicate the presence of β-aspartyl isomers that disrupt the native conformation.[12]
-
Conclusion
The choice of side-chain protection for aspartic acid is a critical parameter in peptide synthesis that directly influences the purity, structure, and ultimately, the biological function of the final product. While Boc-Asp(OBzl)-OH is a conventional and cost-effective option, it carries a high risk of aspartimide formation. Boc-Asp(OEt)-OH is expected to offer a marginal improvement due to a slight increase in steric bulk compared to methyl or benzyl esters, but for sequences highly prone to this side reaction, it is not the most robust solution. For critical applications where peptide integrity is paramount, the use of more sterically hindered protecting groups, such as the cyclohexyl ester in Boc-Asp(OcHex)-OH , is strongly recommended despite the higher cost.[1][9] The potential for structural and functional corruption by the formation of β-aspartyl isomers necessitates careful consideration of the protecting group strategy and rigorous analytical characterization of the final peptide product.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. chempep.com [chempep.com]
- 4. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
A Comparative Guide to Analytical Techniques for Confirming the Sequence of Peptides Containing Asp(OEt)
For researchers, scientists, and drug development professionals working with synthetic peptides, confirming the precise amino acid sequence is a critical step for quality control and functional validation. The presence of modified amino acids, such as Aspartic acid β-ethyl ester (Asp(OEt)), introduces unique analytical challenges that necessitate a careful selection of sequencing methodologies. This guide provides an objective comparison of the primary analytical techniques used to sequence peptides containing Asp(OEt), offering insights into their principles, performance, and best-practice applications.
Challenges in Sequencing Peptides with Asp(OEt)
The introduction of an ethyl ester on the side chain of aspartic acid can influence the peptide's physicochemical properties and its behavior during analysis. A primary concern during peptide synthesis is the potential for aspartimide formation, a side reaction that can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products.[1][2] These impurities can complicate purification and data interpretation. Furthermore, the stability of the ethyl ester group under the conditions of different analytical techniques is a key consideration.[3]
Comparison of Analytical Techniques
The three main techniques for peptide sequencing are Edman degradation, tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages for the analysis of peptides containing Asp(OEt).
| Feature | Edman Degradation | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[4][5][6] | Fragmentation of peptide ions and analysis of fragment masses.[7][8][9] | Analysis of the magnetic properties of atomic nuclei to determine molecular structure.[10][11][12] |
| Sample Requirement | 10-100 picomoles.[4] | Femtomoles to picomoles.[9] | >1 milligram.[10] |
| Throughput | Low (one residue at a time).[5] | High (suitable for complex mixtures).[13] | Low to medium. |
| Identification of Asp(OEt) | Indirectly, by altered retention time of the PTH-amino acid derivative. Requires a custom standard. | Directly, by the mass shift of +28 Da on the Asp residue and characteristic fragmentation patterns.[7] | Directly, through characteristic chemical shifts of the ethyl group protons and carbons.[11] |
| Key Advantages | - Reliable for N-terminal sequencing.[6][14] - Can distinguish between isobaric amino acids (Leu/Ile). | - High sensitivity and speed.[9] - Provides information on the entire peptide sequence. - Can identify other modifications simultaneously.[7] | - Non-destructive.[15] - Provides detailed 3D structural information.[10][12] - Can directly observe the modification. |
| Key Limitations | - Ineffective for N-terminally blocked peptides.[4][16] - Difficulty with long peptides (>30-50 residues).[4] - Potential for ambiguous results with modified residues without standards. | - Cannot distinguish between isobaric amino acids without specialized techniques. - Fragmentation can be complex to interpret. - Potential for neutral loss of the modification, complicating analysis. | - Low sensitivity.[10] - Not suitable for de novo sequencing of long peptides. - Complex spectra for large peptides. |
Experimental Protocols
Edman Degradation
Edman degradation sequentially removes and identifies amino acids from the N-terminus of a peptide.[4][5]
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[17]
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using a strong acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.[14]
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.
For a peptide containing Asp(OEt), the PTH-Asp(OEt) derivative would exhibit a different retention time compared to the standard PTH-Asp. A custom synthesis of the PTH-Asp(OEt) standard would be necessary for unambiguous identification.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the most common method for peptide sequencing.[7][8]
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent, often containing a small amount of acid (e.g., 0.1% formic acid in water/acetonitrile).[18][19]
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[2]
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured.
-
Isolation and Fragmentation: The peptide ion of interest is isolated and fragmented by collision with an inert gas (Collision-Induced Dissociation - CID), electron transfer (Electron Transfer Dissociation - ETD), or other methods.[7][9][20]
-
MS2 Analysis: The m/z of the resulting fragment ions is measured.
-
Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions.
For a peptide containing Asp(OEt), the precursor ion will have a mass increase of 28 Da for each Asp(OEt) residue compared to the unmodified peptide. During fragmentation (e.g., CID), a characteristic neutral loss of ethanol (46 Da) or ethylene (28 Da) from the side chain may be observed, which can serve as a diagnostic marker for the presence and location of the Asp(OEt) modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a peptide in solution.[10][11]
-
Sample Preparation: A relatively high concentration of the purified peptide (typically >1 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).[10]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, such as COSY, TOCSY, and NOESY.[15]
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and carbons in the peptide.
-
Structural Analysis: The presence of the Asp(OEt) modification can be confirmed by the characteristic chemical shifts of the ethyl group protons (a triplet and a quartet) and carbons in the 1D and 2D spectra. NOESY spectra can provide through-space correlations that help to position the modification within the 3D structure of the peptide.
Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the analysis of a peptide potentially containing Asp(OEt).
Analytical workflow for peptides with Asp(OEt).
Conclusion
Tandem mass spectrometry is generally the most powerful and versatile technique for confirming the sequence of peptides containing Asp(OEt) due to its high sensitivity, speed, and ability to directly identify the modification and its location. Edman degradation can serve as a complementary method for N-terminal sequence confirmation, provided a standard for PTH-Asp(OEt) is available. NMR spectroscopy is a valuable tool for detailed structural confirmation when sufficient sample is available and can provide unambiguous evidence of the ethyl ester modification. The choice of technique will ultimately depend on the specific requirements of the analysis, including the amount of sample available, the desired throughput, and the level of structural detail required. A combination of these techniques often provides the most comprehensive and reliable characterization of modified peptides.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Stability [sigmaaldrich.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehu.eus [ehu.eus]
- 15. mdpi.com [mdpi.com]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 18. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Boc-Asp(OEt)-OH and Other Aspartic Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of aspartic acid, a variety of derivatives are available, each presenting a unique profile of performance characteristics. This guide provides an objective comparison of Boc-Asp(OEt)-OH against other commonly used aspartic acid derivatives, with a focus on quantitative performance metrics, detailed experimental protocols, and the illustration of relevant biological pathways.
Performance Comparison of Aspartic Acid Derivatives
The choice of an appropriate aspartic acid derivative in Boc-SPPS is a balance between coupling efficiency, the prevention of side reactions, and the conditions required for deprotection. While Boc-Asp(OBzl)-OH and Boc-Asp(OtBu)-OH are the most commonly employed derivatives in this strategy, Boc-Asp(OEt)-OH presents an alternative with its own distinct characteristics. The following tables summarize the key performance indicators for these derivatives based on established principles of peptide chemistry.
Table 1: Key Performance Indicators of Boc-Aspartic Acid Derivatives
| Parameter | Boc-Asp(OEt)-OH | Boc-Asp(OBzl)-OH | Boc-Asp(OtBu)-OH | Fmoc-Asp(OtBu)-OH |
| Primary Synthesis Strategy | Boc-SPPS | Boc-SPPS | Boc-SPPS | Fmoc-SPPS |
| Coupling Efficiency | Good | Good to Excellent[1] | Excellent | Excellent |
| Propensity for Aspartimide Formation | Low (under acidic Boc-SPPS conditions)[2] | Low (under acidic Boc-SPPS conditions)[2] | Low (under acidic Boc-SPPS conditions) | High (under basic Fmoc deprotection)[2][3][4] |
| Side-Chain Deprotection Conditions | Strong Acid (e.g., HF) | Strong Acid (e.g., HF), Hydrogenolysis[5] | Strong Acid (e.g., TFA, HF)[6] | Moderate Acid (e.g., TFA)[7] |
| Solubility in DMF/DCM | Good | Good | Good | Good |
| Key Advantage | Cost-effective | Well-established, orthogonal to some groups via hydrogenolysis | High acid lability of side-chain | Mild final cleavage conditions |
| Key Disadvantage | Requires harsh final cleavage | Requires harsh final cleavage | Potential for t-butylation of sensitive residues | High risk of aspartimide formation |
Table 2: Deprotection Conditions and Orthogonality
| Derivative | Nα-Deprotection | Side-Chain Deprotection | Orthogonality Notes |
| Boc-Asp(OEt)-OH | 50% TFA in DCM | Anhydrous HF[8] | Not fully orthogonal; both are acid-labile but require different acid strengths. |
| Boc-Asp(OBzl)-OH | 50% TFA in DCM | Anhydrous HF, Catalytic Hydrogenation[5] | Orthogonal to acid-labile groups when using hydrogenolysis for side-chain deprotection. |
| Boc-Asp(OtBu)-OH | 50% TFA in DCM | TFA (can be partially cleaved), HF | Not fully orthogonal with benzyl-based side-chain protection on other residues. |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | TFA | Fully orthogonal system (base-labile Nα vs. acid-labile side-chain). |
Experimental Protocols
To objectively assess the performance of different aspartic acid derivatives, a series of standardized experiments can be conducted. Below are detailed protocols for key analytical procedures.
Protocol 1: Evaluation of Coupling Efficiency by Ninhydrin Test
This protocol provides a qualitative assessment of the completion of the coupling reaction in SPPS.
-
Resin Sampling: Following the coupling step, a small sample of the peptide-resin (approx. 2-5 mg) is collected.
-
Washing: The resin sample is washed thoroughly with dimethylformamide (DMF) (3 x 1 mL) and then with dichloromethane (DCM) (3 x 1 mL) to remove any residual reagents.
-
Reagent Preparation:
-
Ninhydrin Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Ninhydrin Solution B: 80 g of phenol in 20 mL of ethanol.
-
Pyridine Solution: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Reaction: Two drops of each of the three solutions are added to the resin sample.
-
Heating: The sample is heated at 100°C for 5 minutes.
-
Observation: The presence of free primary amines is indicated by the development of a dark blue color on the resin beads. A clear or yellowish color indicates a complete or near-complete coupling reaction.
Protocol 2: Quantitative Analysis of Aspartimide Formation by HPLC
This protocol allows for the precise quantification of the desired peptide and its aspartimide-related impurities.
-
Peptide Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using an appropriate cleavage cocktail (e.g., for Boc-SPPS, anhydrous HF with scavengers like anisole)[8][9].
-
Sample Preparation: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The dried peptide is then dissolved in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
HPLC System and Column:
-
A reverse-phase HPLC (RP-HPLC) system equipped with a UV detector is used.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.
-
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min is a common starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: The peptide and its byproducts are detected by UV absorbance at 214 nm and 280 nm.
-
Data Analysis: The percentage of the target peptide and the aspartimide-related impurities are calculated by integrating the peak areas in the chromatogram. The identity of the peaks should be confirmed by mass spectrometry.
Protocol 3: Peptide Identification and Side-Product Analysis by Mass Spectrometry
This protocol is essential for confirming the molecular weight of the synthesized peptide and identifying any side-products.
-
Sample Preparation: A small aliquot of the HPLC-purified peptide fraction or the crude peptide solution is diluted with an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: The sample is analyzed using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Interpretation: The obtained mass spectrum is analyzed to confirm the molecular weight of the desired peptide. The presence of unexpected masses may indicate side-products such as deletion sequences, incomplete deprotection, or modifications like aspartimide formation (which results in a mass loss of 18 Da, corresponding to the loss of a water molecule).
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for a typical experimental workflow and a relevant biological signaling pathway.
Experimental Workflow for Performance Comparison
Caption: Workflow for comparing aspartic acid derivative performance.
Substance P Signaling Pathway in Neuroinflammation
Substance P, a neuropeptide containing aspartic acid, plays a crucial role in neuroinflammation.[10][11][12] Its synthesis is a relevant application for the aspartic acid derivatives discussed.
Caption: Substance P signaling in neuroinflammation.
Conclusion
The selection of an aspartic acid derivative for peptide synthesis is a critical decision that impacts yield, purity, and the overall efficiency of the process. While Boc-Asp(OEt)-OH is a viable and cost-effective option for Boc-SPPS, its performance must be weighed against the well-characterized profiles of Boc-Asp(OBzl)-OH and Boc-Asp(OtBu)-OH. For sequences prone to aspartimide formation, the Boc strategy, in general, offers an advantage over the more commonly used Fmoc strategy. Ultimately, the optimal choice of derivative will depend on the specific peptide sequence, the desired scale of synthesis, and the available purification capabilities. The experimental protocols provided herein offer a framework for the systematic evaluation of these derivatives to inform the most effective synthetic strategy.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 11. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc- vs. Fmoc-Protected Aspartic Acid
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for aspartic acid in solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of these two widely used strategies, supported by experimental data and detailed protocols to inform your selection process.
The incorporation of aspartic acid into a peptide sequence presents a notorious challenge: the propensity for aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate impurities. The choice of Nα-protecting group, either Boc or Fmoc, dictates the chemical environment of the synthesis and, consequently, the prevalence of this and other side reactions.
At a Glance: Key Differences
| Feature | Boc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH |
| Nα-Protection Strategy | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) |
| Deprotection Chemistry | Repetitive acidolysis | Repetitive basolysis |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Orthogonality | Partial | Fully Orthogonal |
| Automation Friendliness | Less common | Standard |
| Key Side Reaction | Less prone to aspartimide during cycles | Prone to aspartimide formation |
Cost-Benefit Analysis
While the initial cost of the protected amino acid is a significant factor, a comprehensive cost-benefit analysis must consider the entire synthesis workflow, including reagents, solvents, potential for side reactions, and the impact on downstream purification.
| Cost/Benefit Factor | Boc-Asp(OBzl)-OH Strategy | Fmoc-Asp(OtBu)-OH Strategy | Analysis |
| Protected Amino Acid Cost | ~$138.00 / 100g[1] | ~$55.00 - $137.70 / 100g[2][3][4][5][6] | The price of Fmoc-Asp(OtBu)-OH can be more competitive, but both are significant investments. |
| Reagents & Solvents | Uses less expensive solvents like DCM. Requires costly and hazardous HF for final cleavage. | Employs more expensive solvents like DMF and NMP. Piperidine for deprotection is a regulated substance. | The overall solvent and reagent costs can be comparable, with specific costs depending on the scale and protocol. |
| Synthesis Efficiency & Yield | Can be advantageous for long or aggregation-prone sequences.[7] | Generally associated with higher coupling yields and overall process efficiency.[] | For routine syntheses, the Fmoc strategy often leads to higher crude yields. |
| Crude Peptide Purity | Harsher deprotection conditions can lead to more side products. | Milder deprotection conditions generally result in higher crude purity. | Higher crude purity with the Fmoc strategy can significantly reduce the cost and effort of downstream purification. |
| Aspartimide Formation | Less susceptible during synthesis cycles due to acidic conditions. Can occur during final HF cleavage. | Highly susceptible to base-catalyzed aspartimide formation, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[9][10] | This is a major drawback of the Fmoc strategy for aspartic acid-containing peptides. |
| Automation & Throughput | Less amenable to full automation due to the use of TFA in each cycle. | The standard for automated peptide synthesizers, allowing for high-throughput synthesis.[9] | For drug discovery and screening, the automation compatibility of the Fmoc strategy is a significant advantage. |
| Overall Cost-Effectiveness | Can be more cost-effective for specific, well-established large-scale processes. | Often more cost-effective for research-scale and complex peptides due to higher purity and reduced purification needs. | The "better" strategy depends on the specific peptide, scale, and available resources. |
Chemical Considerations and Side Reactions
The fundamental difference in deprotection chemistry between the Boc (acid-labile) and Fmoc (base-labile) strategies has profound implications for the stability of the aspartic acid side chain.
Aspartimide Formation: The Primary Challenge
Aspartimide formation is the most significant side reaction when incorporating aspartic acid. It proceeds via an intramolecular cyclization of the aspartyl residue, catalyzed by either acid or base.
-
In Fmoc-SPPS , the repetitive use of a base (typically piperidine) for Fmoc deprotection creates an environment ripe for aspartimide formation. The deprotonated backbone amide nitrogen attacks the side-chain ester, forming a stable five-membered ring. This is particularly problematic for sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[9][10] Experimental data has shown that the synthesis of a model peptide containing an Asp-Gly sequence using Fmoc-SPPS can result in approximately 8% aspartimide-related impurities.[11]
-
In Boc-SPPS , the peptide chain remains protonated during the acidic deprotection cycles, which significantly suppresses aspartimide formation. However, this side reaction can still occur during the final, harsh acid cleavage step (e.g., with HF).[7]
The aspartimide ring can subsequently be opened by nucleophiles (e.g., water or piperidine) to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products, all of which can be challenging to separate during purification.
Experimental Protocols
Below are generalized protocols for the incorporation of Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH in their respective SPPS strategies.
Boc-SPPS Protocol for Incorporating Boc-Asp(OBzl)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
Dissolve Boc-Asp(OBzl)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
Fmoc-SPPS Protocol for Incorporating Fmoc-Asp(OtBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the tert-butyl side-chain protecting group.
Workflow Visualizations
Caption: Boc-SPPS workflow for incorporating Boc-Asp(OBzl)-OH.
Caption: Fmoc-SPPS workflow for incorporating Fmoc-Asp(OtBu)-OH.
Caption: Decision tree for selecting an aspartic acid protection strategy.
Conclusion and Recommendations
The choice between Boc- and Fmoc-protected aspartic acid is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the desired scale of synthesis, available equipment, and the overall project goals.
-
Fmoc-Asp(OtBu)-OH is the dominant choice for modern, automated solid-phase peptide synthesis due to its milder deprotection conditions, which generally lead to higher crude product purity and are compatible with a wider range of sensitive functionalities.[] However, the significant risk of aspartimide formation must be addressed, potentially through the use of sterically hindered side-chain protecting groups or modified deprotection cocktails.
-
Boc-Asp(OBzl)-OH remains a robust and valuable option, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[7] The acidic deprotection conditions minimize the risk of aspartimide formation during the synthesis cycles, which can be a decisive advantage for problematic sequences. The requirement for hazardous HF for final cleavage, however, necessitates specialized equipment and handling procedures.
For routine peptide synthesis, especially in a research or drug discovery setting where automation and throughput are priorities, the Fmoc strategy is often preferred. For challenging sequences where aspartimide formation is a major concern, or for large-scale manufacturing where a well-established Boc protocol exists, the Boc strategy may offer a more reliable and cost-effective solution. Ultimately, a thorough understanding of the chemistry and potential pitfalls of each approach is paramount to the successful synthesis of aspartic acid-containing peptides.
References
- 1. alkalisci.com [alkalisci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Asp(OtBu)-OH = 98.0 HPLC 71989-14-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Fmoc-Asp(OtBu)-OH, 71989-14-5, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 6. Fmoc-Asp(OtBu)-OH - CsBioChina [csbiochina.com]
- 7. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Peptide-Spectrum Matches for Sequences Containing Boc-Asp(OEt)-OH
For researchers, scientists, and drug development professionals, the accurate identification of peptides containing non-standard amino acids is paramount for ensuring the integrity of research and the quality of therapeutic candidates. This guide provides an objective comparison of validation strategies for peptide-spectrum matches (PSMs) of sequences incorporating Boc-Asp(OEt)-OH, a modified aspartic acid residue with a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an ethyl ester (OEt) on the side-chain carboxyl group. We present supporting experimental considerations and detailed methodologies to aid in the confident characterization of these modified peptides.
The validation of PSMs for peptides containing labile modifications like Boc-Asp(OEt)-OH presents a unique set of challenges. The Boc group is susceptible to fragmentation during mass spectrometry analysis, which can complicate spectral interpretation and require specialized validation approaches. This guide explores various methods to enhance confidence in the identification of such peptides.
Comparative Analysis of PSM Validation Strategies
The validation of a PSM for a peptide containing Boc-Asp(OEt)-OH goes beyond standard database search scores. A multi-faceted approach, combining computational scoring with experimental verification, is recommended. Below is a comparison of common validation strategies.
| Validation Strategy | Principle | Advantages | Disadvantages | Confidence Level |
| Standard Database Search & Scoring | Matching experimental MS/MS spectra to theoretical spectra from a protein database using algorithms like Sequest or Mascot.[1] | High-throughput and automated. | Standard scoring may not adequately handle labile modifications, leading to false negatives or positives. | Low to Medium |
| Manual Spectral Annotation | Expert manual inspection of the MS/MS spectrum to verify the presence of expected b- and y-ion series, as well as characteristic neutral losses from the Boc and OEt groups. | High confidence in the hands of an expert. Allows for interpretation of unexpected fragmentation patterns. | Time-consuming, subjective, and not scalable for large datasets. | High |
| Synthetic Peptide Matching | Comparing the MS/MS spectrum and chromatographic retention time of the experimental peptide with a synthesized standard of the same sequence.[2][3] | Provides the highest level of confidence by matching fragmentation patterns and retention times.[2] | Requires synthesis of the specific peptide, which can be time-consuming and costly. | Very High |
| Use of Internal Standards (P-VIS) | A panel of internal standard peptides is used to create a prediction interval for valid matches based on spectral similarity and retention time.[2][4] | Offers a systematic and objective assessment of individual PSMs without requiring a one-to-one synthetic peptide for every identification.[2][4] | Requires a well-characterized set of internal standards and specialized software for analysis. | High |
| Metabolic Isotope Labeling | Comparing the spectra of unlabeled and isotopically labeled versions of the same peptide to validate assignments.[5] | Provides experimental validation for large-scale proteomic studies. | Not applicable to the analysis of synthetically derived peptides. | High (for biological samples) |
Experimental Protocols
Synthesis of Peptides Containing Boc-Asp(OEt)-OH
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides for validation purposes. The Boc/Bzl protection scheme is a common strategy.[6]
Materials:
-
Fmoc- or Boc-protected amino acids
-
Boc-Asp(OEt)-OH
-
Resin (e.g., Merrifield, Wang)[4]
-
Coupling reagents (e.g., HBTU, TBTU)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Preparation: Swell the appropriate resin in a suitable solvent (e.g., DCM).
-
First Amino Acid Coupling: Couple the C-terminal amino acid to the resin.
-
Deprotection: Remove the N-terminal protecting group. For Boc-SPPS, use a solution of TFA in DCM.[7]
-
Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIEA).[7]
-
Coupling Cycle: Couple the next amino acid, including Boc-Asp(OEt)-OH at the desired position, using a coupling reagent.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the full peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude peptide using reversed-phase HPLC.
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
LC-MS/MS Analysis of Peptides with Boc-Asp(OEt)-OH
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer equipped with ESI source and tandem MS capabilities (e.g., Orbitrap, Q-TOF)
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Scan Range: m/z 200-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation Method: Compare Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
-
CID: Use a normalized collision energy of 25-35%. Expect to see characteristic neutral losses of the Boc group (100 Da) and isobutylene (56 Da).
-
ETD: This method is generally preferred for labile modifications as it tends to preserve the modification while cleaving the peptide backbone, generating c- and z-type ions.
-
Database Search Parameters for Modified Peptides
When performing a database search for peptides containing Boc-Asp(OEt)-OH, it is crucial to configure the search parameters to account for the modification.
-
Software: Mascot, Sequest, MSFragger, etc.
-
Database: A relevant protein database (e.g., Swiss-Prot) with common contaminants.
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin).
-
Missed Cleavages: Allow for at least 1-2 missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) if iodoacetamide was used for alkylation.
-
Variable Modifications:
-
Oxidation (M)
-
Define a custom modification for Boc-Asp(OEt)-OH on Aspartic Acid (D). The mass shift will be the mass of the Boc group (100.0735 Da) plus the mass of the ethyl group (28.0313 Da) minus the mass of a hydrogen atom (1.0078 Da) from the side chain carboxylic acid, resulting in a total mass shift of +127.097 Da.
-
-
Precursor Mass Tolerance: Set according to the mass accuracy of your instrument (e.g., 10 ppm for Orbitrap).
-
Fragment Mass Tolerance: Set according to the mass accuracy of your instrument (e.g., 0.02 Da for Orbitrap).
Visualization of Key Workflows
Caption: Workflow for the validation of peptide-spectrum matches.
Caption: Expected fragmentation pathways for peptides with Boc-Asp(OEt)-OH.
Conclusion
The validation of peptide-spectrum matches for sequences containing Boc-Asp(OEt)-OH requires a rigorous and multi-pronged approach. While standard database searches provide a starting point, they are often insufficient for confident identification due to the labile nature of the Boc protecting group. The integration of manual spectral annotation, comparison with synthetic standards, and the use of internal standards significantly enhances the reliability of PSM validation. Furthermore, employing appropriate fragmentation techniques, such as ETD, and optimizing database search parameters are critical steps in the successful characterization of these modified peptides. By following the guidelines and protocols outlined in this guide, researchers can achieve a higher degree of confidence in their analytical results, which is essential for advancing drug development and proteomics research.
References
- 1. researchgate.net [researchgate.net]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. Tempest: Accelerated MS/MS database search software for heterogeneous computing platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a common reagent in peptide synthesis and other organic chemistry applications. Adherence to these guidelines will help ensure a safe laboratory environment and minimize environmental impact.
Immediate Safety and Handling Precautions
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.[2]
-
Laboratory Coat: To protect clothing and skin.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.[2]
-
Waste Collection:
-
Use a dedicated and clearly labeled waste container for the collection of this compound.
-
Any materials contaminated with the compound, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in this container.[2]
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include any known hazard warnings (e.g., "Irritant") and the date of waste accumulation.[2]
-
-
Secure Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to schedule a pickup.
-
Provide the full chemical name and any available safety data to the waste disposal service.[2]
-
Follow all institutional procedures for the handover of chemical waste.
-
Quantitative Data and Hazard Profile
While specific data for this compound is limited, the table below summarizes the typical characteristics of similar Boc-protected amino acids, which should be used as a guide for safe handling and disposal.
| Property | Typical Value/Classification | Source |
| Physical Form | Solid, powder | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage Temperature | 2-8°C for pure compound | |
| Disposal Route | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
For Immediate Reference: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of dust generation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully fastened. For larger quantities, consider an apron and protective sleeves. |
| Respiratory Protection | For all handling of the solid compound, work should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates is required. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure the fume hood has been recently certified and is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and waste containers before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any defects before use.
3. Weighing and Transfer:
-
To minimize dust generation, avoid pouring the powder directly from the container.
-
Use a spatula to carefully transfer the solid to weighing paper or a weigh boat within the fume hood.
-
Keep the container of the chemical closed when not in use.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
Emergency Procedures
-
Skin Contact: Immediately brush off any excess solid material.[1] Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, carefully clean up the powder using a wet cloth or absorbent pads to avoid creating dust. For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place all contaminated disposable materials (e.g., gloves, weighing paper, bench paper) in a designated, clearly labeled hazardous waste container for non-halogenated solid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a container for non-halogenated liquid waste.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (irritant).
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[6] Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with all federal, state, and local regulations.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the safe handling of this compound.
References
- 1. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 2. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 4. westbrowardeyecare.com [westbrowardeyecare.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
